8-Nonynoic acid
Description
This compound has been reported in Hibiscus rosa-sinensis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
non-8-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIJHGYFNZMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184954 | |
| Record name | 8-Nonynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30964-01-3 | |
| Record name | 8-Nonynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Nonynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8-Nonynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 8-nonynoic acid, a medium-chain fatty acid with a terminal alkyne group.[1][2] This unique structure makes it a valuable tool in various research and development applications, particularly in the realm of bioconjugation and metabolic labeling. This guide consolidates key data, outlines experimental protocols, and visualizes relevant chemical and biological pathways.
Core Chemical and Physical Properties
This compound is characterized by a nine-carbon chain with a carboxylic acid at one end and a terminal alkyne at the other.[2] Below is a summary of its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [1][3] |
| Molecular Weight | 154.21 g/mol | |
| CAS Number | 30964-01-3 | |
| Melting Point | 19°C | |
| Boiling Point | 264.8°C at 760 mmHg (Predicted) | |
| Density | 0.991 g/cm³ (Predicted) | |
| Refractive Index | 1.4524 | |
| pKa | 4.76 ± 0.10 (Predicted) | |
| Flash Point | 23°C | |
| Appearance | Colorless to off-white solid below 19°C, liquid above 19°C |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound. While raw spectral data is not provided here, mass spectrometry data for this compound is available in public databases such as PubChem and the NIST WebBook. This data is essential for confirming the molecular weight and fragmentation pattern of the molecule. Similarly, ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the proton and carbon environments, respectively, which are characteristic of its structure, including the terminal alkyne and the carboxylic acid functional groups.
Experimental Protocols
The following sections detail methodologies for the synthesis and biological evaluation of this compound.
A common synthetic route to this compound involves the reaction of a halo-substituted heptanoic acid with an acetylene source. A representative protocol is described below.
Materials:
-
7-chloroheptanoic acid
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve sodium hydride in anhydrous DMSO under an inert atmosphere (e.g., argon or nitrogen).
-
Bubble acetylene gas through the solution to form the sodium acetylide salt.
-
Add a solution of 7-chloroheptanoic acid in DMSO dropwise to the reaction mixture.
-
Heat the reaction mixture to allow for the nucleophilic substitution to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Acidify the aqueous solution with hydrochloric acid to protonate the carboxylate.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or distillation.
Caption: Workflow for the synthesis of this compound.
This compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting fatty acid synthesis. A general protocol to assess this activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Sterile DMSO (for stock solution)
-
Positive control antibiotic (e.g., penicillin)
-
Negative control (broth and DMSO)
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the standardized bacterial suspension to each well, including positive and negative control wells.
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
An In-depth Technical Guide to the Synthesis and Purification of 8-Nonynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 8-nonynoic acid, a valuable building block in various chemical research and drug development applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.
Synthesis of this compound
A robust and common synthetic strategy for this compound involves a two-step process: the synthesis of the precursor alcohol, 8-nonyn-1-ol, followed by its oxidation to the final carboxylic acid.
Synthesis of 8-Nonyn-1-ol
A reliable method for the synthesis of 8-nonyn-1-ol is the alkylation of the lithium salt of acetylene with a suitable haloalkanol derivative. A common starting material is 6-chloro-1-hexanol, where the hydroxyl group is often protected to prevent interference with the reaction.
Experimental Protocol: Synthesis of 8-Nonyn-1-ol
Materials:
-
6-chloro-1-hexanol
-
Dihydropyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Lithium metal
-
Acetylene gas
-
Liquid ammonia
-
Ammonium chloride
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Protection of 6-chloro-1-hexanol:
-
Dissolve 6-chloro-1-hexanol in dichloromethane (DCM).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Add dihydropyran (DHP) dropwise at 0 °C and stir the mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tetrahydropyranyl (THP) protected 6-chloro-1-hexanol.
-
-
Alkylation with Lithium Acetylide:
-
In a three-necked flask equipped with a dry ice condenser and a gas inlet, add liquid ammonia.
-
Add small pieces of lithium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of lithium acetylide.
-
Add the THP-protected 6-chloro-1-hexanol in an ethereal solvent dropwise to the lithium acetylide solution.
-
Stir the reaction mixture for several hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the ammonia to evaporate overnight.
-
-
Deprotection:
-
Add diethyl ether to the residue and wash with water.
-
To the organic layer, add a dilute solution of hydrochloric acid (e.g., 3M HCl) and stir at room temperature to remove the THP protecting group.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 8-nonyn-1-ol can be purified by vacuum distillation.
-
Oxidation of 8-Nonyn-1-ol to this compound
The oxidation of the primary alcohol, 8-nonyn-1-ol, to the corresponding carboxylic acid, this compound, can be efficiently achieved using the Jones oxidation. This method utilizes a solution of chromium trioxide in sulfuric acid and acetone.[1][2] The reaction is rapid and typically provides high yields.[1]
Experimental Protocol: Jones Oxidation of 8-Nonyn-1-ol
Materials:
-
8-nonyn-1-ol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Water
Procedure:
-
Preparation of Jones Reagent:
-
In a flask immersed in an ice bath, dissolve chromium trioxide in water.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the chromium trioxide solution, ensuring the temperature remains low.
-
-
Oxidation Reaction:
-
Dissolve 8-nonyn-1-ol in acetone in a separate flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the solution of 8-nonyn-1-ol. The color of the reaction mixture will change from orange-red to green, indicating the oxidation of the alcohol.[2]
-
Continue adding the Jones reagent until the orange-red color persists, indicating that the oxidation is complete.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
-
Work-up:
-
Quench the excess Jones reagent by adding isopropyl alcohol dropwise until the green color of Cr(III) persists.[2]
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification Methods for this compound
The crude this compound obtained from the synthesis can be purified by several methods, including vacuum distillation, recrystallization, and flash chromatography. The choice of method depends on the scale of the purification and the desired final purity.
Vacuum Distillation
Vacuum distillation is a suitable method for purifying this compound on a larger scale, as it allows for distillation at a lower temperature, minimizing the risk of decomposition.
Experimental Protocol: Vacuum Distillation of this compound
Apparatus:
-
A distillation flask
-
A short path distillation head with a condenser and a receiving flask
-
A vacuum pump with a cold trap
-
A heating mantle with a stirrer
-
A thermometer
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Begin to evacuate the system slowly to the desired pressure (e.g., 1-5 mmHg).
-
Once the desired vacuum is reached, begin to heat the distillation flask gently with stirring.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Recrystallization
Recrystallization is an effective technique for obtaining high-purity crystalline this compound, particularly for smaller quantities. The choice of solvent is critical for successful recrystallization. For nonpolar compounds like long-chain carboxylic acids, nonpolar solvents are often effective.
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Hexanes (or other suitable nonpolar solvent)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hexanes to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to remove any residual solvent.
Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying this compound, especially for obtaining highly pure samples for analytical or biological testing.
Experimental Protocol: Flash Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Hexanes
-
Ethyl acetate
-
Small amount of acetic acid (optional, to improve peak shape)
-
Collection tubes
Procedure:
-
Column Packing:
-
Pack a chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing the polarity). A small amount of acetic acid (e.g., 0.1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Summary of Synthesis and Purification Data for this compound
| Step | Method | Reagents | Typical Yield | Typical Purity | Reference |
| Synthesis | Alkylation of Acetylide | 6-Chloro-1-hexanol, Lithium Acetylide | Moderate to Good | - | General Method |
| Jones Oxidation | 8-Nonyn-1-ol, CrO₃, H₂SO₄, Acetone | High | >90% (crude) | ||
| Purification | Vacuum Distillation | - | High | >95% | |
| Recrystallization | Hexanes | Good | >98% | ||
| Flash Chromatography | Silica gel, Hexanes/Ethyl Acetate | Good | >99% |
Note: Yields and purities are estimates based on general procedures and may vary depending on specific reaction conditions and scale.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Structural Elucidation of 8-Nonynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 8-nonynoic acid. It includes a summary of its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for spectral acquisition, and a plausible synthetic route. The information is presented to aid researchers and professionals in the identification and characterization of this medium-chain fatty acid. This compound is a fatty acid that has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria by inhibiting fatty acid synthesis.[1][2]
Physicochemical Properties
This compound, with the molecular formula C₉H₁₄O₂, is a medium-chain fatty acid.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 154.21 g/mol | [1][3] |
| CAS Number | 30964-01-3 | |
| Melting Point | 19 °C | |
| Boiling Point | 308.54 °C (estimated) | |
| Density | 1.0249 g/cm³ (estimated) | |
| Refractive Index | 1.4524 | |
| pKa | 4.76 ± 0.10 (Predicted) |
Spectroscopic Data for Structural Elucidation
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and data from analogous compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet (broad) | 1H | COOH |
| 2.35 | Triplet | 2H | H-2 |
| 2.18 | Triplet of doublets | 2H | H-7 |
| 1.94 | Triplet | 1H | H-9 |
| 1.63 | Quintet | 2H | H-3 |
| 1.54 | Quintet | 2H | H-6 |
| 1.40 | Multiplet | 4H | H-4, H-5 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~180.0 | C-1 (COOH) |
| ~84.0 | C-8 |
| ~68.0 | C-9 |
| ~34.0 | C-2 |
| ~29.0 | C-4 |
| ~28.8 | C-5 |
| ~28.5 | C-6 |
| ~24.5 | C-3 |
| ~18.3 | C-7 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is useful for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Strong, sharp | ≡C-H stretch |
| 2930, 2855 | Strong | C-H stretch (Aliphatic) |
| ~2120 | Medium, sharp | C≡C stretch (Terminal alkyne) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1410 | Medium | O-H bend |
| ~920 | Medium, broad | O-H bend (out-of-plane) |
| ~630 | Strong | ≡C-H bend |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Proposed Fragment |
| 154 | [M]⁺ (Molecular ion) |
| 137 | [M - OH]⁺ |
| 125 | [M - C₂H₅]⁺ |
| 111 | [M - COOH]⁺ |
| 97 | [C₇H₉]⁺ |
| 83 | [C₆H₇]⁺ |
| 69 | [C₅H₅]⁺ |
| 55 | [C₄H₃]⁺ |
| 41 | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data necessary for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled single-pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 30-200
-
Visualizations
Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of this compound.
Plausible Synthesis of this compound
A plausible synthetic route to this compound involves the alkylation of an acetylide followed by carboxylation.
Caption: A plausible synthetic route for this compound.
Biological Activity
This compound has been identified as a fatty acid with antibacterial properties. It demonstrates activity against gram-positive bacteria by binding to bacterial fatty acids and also inhibits the growth of gram-negative bacteria by interfering with their fatty acid synthesis pathways. This dual-action mechanism makes it a compound of interest in the development of new antimicrobial agents.
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. While experimental data is not widely published, predictive models and analysis of its functional groups provide a solid foundation for its characterization. The methodologies and data presented in this guide offer a comprehensive resource for researchers working with this and other related fatty acids, particularly in the context of its potential as an antibacterial agent.
References
An In-depth Technical Guide to 8-Nonynoic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nonynoic acid is a medium-chain fatty acid characterized by a terminal alkyne group. This unique structural feature imparts distinct chemical reactivity and biological activity, making it a molecule of interest in various scientific disciplines, including organic synthesis and microbiology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance, with a focus on its antibacterial mechanism.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [1][2] |
| Molecular Weight | 154.21 g/mol | [2][3] |
| Appearance | Colorless to off-white solid (<19°C), Liquid (>19°C) | [3] |
| Melting Point | 19 °C | |
| Boiling Point | 264.8 °C at 760 mmHg | |
| Density | 0.991 g/cm³ | |
| Flash Point | 23 °C | |
| Vapor Pressure | 0.00277 mmHg at 25°C | |
| Refractive Index | 1.4524 |
Chemical and Pharmacokinetic Properties
| Property | Value | Source |
| pKa (Predicted) | 4.76 ± 0.10 | |
| LogP | 2.04480 | |
| XLogP3 | 2.2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 6 |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show characteristic signals for the terminal alkyne proton, the methylene protons adjacent to the carbonyl group and the alkyne, and the other methylene protons in the alkyl chain.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the carboxylic carbon, the two sp-hybridized carbons of the alkyne, and the seven sp³-hybridized carbons of the methylene groups.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.
Mass Spectrometry
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the carboxylic acid group and along the alkyl chain. PubChem lists a GC-MS entry with a top peak at m/z 131.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound. These are based on standard methodologies for similar fatty acids and should be optimized for specific laboratory conditions.
Synthesis of this compound
A common route for the synthesis of this compound involves the alkylation of an acetylide with a haloalkanoic acid derivative. One possible synthetic approach starts from 7-chloroheptanoic acid and lithium acetylide.
Materials:
-
7-chloroheptanoic acid
-
Lithium acetylide
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA)
-
Hydrochloric acid (for workup)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 7-chloroheptanoic acid in anhydrous THF and HMPA.
-
Cool the solution to a suitable temperature (e.g., 0 °C).
-
Slowly add a solution of lithium acetylide in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Acidify the mixture with dilute hydrochloric acid to protonate the carboxylate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product can be achieved by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column and other chromatography apparatus
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Analysis of this compound
The purity and identity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Analysis (General Protocol):
-
Derivatization: For GC analysis, the carboxylic acid is typically derivatized to a more volatile ester, for example, by reaction with diazomethane or BF₃/methanol to form the methyl ester.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure separation from other components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
HPLC Analysis (General Protocol):
-
Column: A reversed-phase C18 column is commonly used for fatty acid analysis.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its protonated form.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or by using a mass spectrometer (LC-MS).
Biological Activity and Mechanism of Action
This compound has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of its action is the inhibition of bacterial fatty acid synthesis.
Inhibition of Bacterial Fatty Acid Synthesis (FASII)
Bacteria typically utilize the Type II fatty acid synthesis (FASII) pathway, which is distinct from the Type I pathway found in mammals. This makes the FASII pathway an attractive target for the development of new antibacterial agents. The FASII pathway involves a series of discrete, soluble enzymes that catalyze the elongation of fatty acid chains. This compound is believed to interfere with one or more of these enzymatic steps, thereby disrupting the production of essential fatty acids required for bacterial cell membrane biosynthesis and other vital functions.
The following diagram illustrates the bacterial fatty acid synthesis pathway (FASII) and the proposed point of inhibition by this compound.
Caption: Inhibition of Bacterial Fatty Acid Synthesis by this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for various research applications:
-
Chemical Biology: The terminal alkyne can be used as a chemical handle for "click chemistry" reactions, allowing for the labeling and tracking of this fatty acid in biological systems. This can be used to study fatty acid metabolism and uptake.
-
Antibacterial Drug Discovery: As an inhibitor of a crucial bacterial pathway, this compound and its derivatives can serve as lead compounds for the development of novel antibiotics. Its mechanism of action, targeting the FASII pathway, is a promising strategy to combat antibiotic resistance.
-
Organic Synthesis: The alkyne and carboxylic acid functionalities make this compound a versatile building block for the synthesis of more complex molecules.
Conclusion
This compound is a fatty acid with distinct physical, chemical, and biological properties. Its ability to inhibit the bacterial fatty acid synthesis pathway makes it a compound of significant interest in the search for new antibacterial agents. This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals, aiming to facilitate its application in their respective fields. Further research into its specific enzymatic targets and the development of more potent derivatives could lead to significant advancements in antimicrobial therapy.
References
An In-depth Technical Guide to 8-Nonynoic Acid (CAS: 30964-01-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nonynoic acid (CAS number 30964-01-3) is a medium-chain fatty acid characterized by a terminal alkyne group.[1][2][3] This unique structural feature makes it a valuable building block in organic synthesis and a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, reported applications, and safety information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₂ | [3] |
| Molecular Weight | 154.21 g/mol | [2] |
| CAS Number | 30964-01-3 | |
| Appearance | Colorless to off-white solid (<19°C) or liquid (>19°C) | |
| Melting Point | 19 °C | |
| Boiling Point | 264.8 °C at 760 mmHg (Predicted) | |
| Density | 0.991 g/cm³ | |
| Flash Point | 23 °C | |
| pKa | 4.76 ± 0.10 (Predicted) | |
| Refractive Index | 1.4524 |
Synthesis
Generalized Experimental Protocol for the Synthesis of Terminal Alkynoic Acids
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
1-Octyne (precursor to this compound)
-
Strong base (e.g., n-butyllithium or sodium amide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Dry ice (solid carbon dioxide)
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-octyne in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Slowly add the strong base to the solution to deprotonate the terminal alkyne, forming the corresponding acetylide.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the acetylide.
-
Carefully add crushed dry ice to the reaction mixture. The acetylide will react with the carbon dioxide to form the carboxylate salt.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding an aqueous solution of a weak acid or water.
-
Acidify the mixture with a stronger acid (e.g., 1M HCl) to protonate the carboxylate, forming this compound.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or chromatography as needed.
Applications
DNA-Templated Synthesis
This compound is cited as a useful reagent in DNA-templated synthesis, specifically in pyrrolidine-catalyzed aldol condensations conducted in organic solvents. DNA-templated synthesis utilizes the sequence-specific hybridization of DNA to bring reactants into close proximity, thereby facilitating a chemical reaction.
Generalized Experimental Protocol for DNA-Templated Aldol Condensation
This is a conceptual protocol as a specific method for this compound was not found.
Materials:
-
DNA template strand.
-
DNA-conjugated this compound (e.g., via an amide linkage to an amine-modified oligonucleotide).
-
DNA-conjugated aldehyde.
-
Pyrrolidine (catalyst).
-
Appropriate buffer and organic co-solvents.
Procedure:
-
Design and synthesize the DNA template and the DNA-conjugated reactants.
-
Anneal the DNA-conjugated reactants to the complementary DNA template by heating and slowly cooling the mixture.
-
Add pyrrolidine to the reaction mixture to catalyze the aldol condensation between the tethered this compound derivative and the aldehyde.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Analyze the reaction products using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry to confirm the formation of the desired product.
Antibacterial Activity
This compound has been reported to exhibit antibacterial activity. It is described as being active against Gram-positive bacteria by binding to bacterial fatty acids and inhibiting the growth of Gram-negative bacteria by inhibiting fatty acid synthesis.
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacteria are not available in the reviewed literature, a generalized mechanism for the antibacterial action of fatty acids is proposed.
Spectral Data
Publicly available, experimentally determined spectral data (NMR, IR, Mass Spectrometry) specifically for this compound are limited. The following information is based on predictions and data from similar compounds.
-
¹H NMR: The terminal alkyne proton (≡C-H) is expected to appear as a triplet around δ 1.9-2.1 ppm. The protons on the carbon adjacent to the carboxylic acid (α-protons) would likely resonate around δ 2.2-2.4 ppm. Other methylene protons would appear in the δ 1.2-1.7 ppm range.
-
¹³C NMR: The carbons of the alkyne group are expected in the δ 68-90 ppm region. The carbonyl carbon should appear downfield, typically >170 ppm.
-
IR Spectroscopy: A characteristic sharp peak for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹. A weak C≡C stretch should be observed around 2100-2260 cm⁻¹. The carboxylic acid O-H stretch will be a broad band from 2500-3300 cm⁻¹, and the C=O stretch will be a strong absorption around 1700-1725 cm⁻¹.
-
Mass Spectrometry: The nominal mass will be 154 amu. Common fragmentation patterns for fatty acids include the loss of water and the carboxyl group.
Safety Information
Safety data sheets (SDS) provide the following hazard information.
-
GHS Pictograms: GHS07 (Harmful)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile chemical with established utility in specialized synthetic applications and potential as an antibacterial agent. While detailed experimental protocols and comprehensive biological data are not widely published, this guide consolidates the available technical information to support researchers and developers in their work with this compound. Further research is warranted to fully elucidate its synthetic accessibility, biological activity, and potential applications in drug development and other scientific fields.
References
Solubility of 8-Nonynoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Nonynoic acid, a medium-chain fatty acid with a terminal alkyne group. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document offers a detailed framework for researchers to determine its solubility in various solvents. The guide outlines predicted solubility based on physicochemical principles, presents detailed experimental protocols for quantitative solubility determination, and includes a workflow diagram to guide the experimental process. This information is critical for applications in drug development, chemical synthesis, and biomedical research where precise knowledge of solubility is paramount for formulation, delivery, and efficacy.
Introduction
This compound (C₉H₁₄O₂) is a C9 unsaturated fatty acid characterized by a terminal carbon-carbon triple bond. This unique structural feature imparts distinct chemical properties that are of interest in various research and development fields, including its use as a building block in organic synthesis and its potential biological activities.[1] Effective utilization of this compound in any application, particularly in drug development and formulation, necessitates a thorough understanding of its solubility in a range of solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| Melting Point | 19 °C | |
| Boiling Point | 264.8 °C at 760 mmHg | |
| Density | 0.991 g/cm³ | |
| pKa (Predicted) | 4.76 ± 0.10 | |
| XLogP3 | 2.2 |
Predicted and Qualitative Solubility of this compound
Based on the principle of "like dissolves like" and the known solubility of similar fatty acids, a qualitative prediction of this compound's solubility is presented in Table 2. The long hydrocarbon chain suggests good solubility in nonpolar organic solvents, while the polar carboxylic acid group allows for some interaction with polar solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Poorly soluble in water; Soluble in alcohols | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the long, nonpolar carbon chain dominates, leading to low aqueous solubility. Shorter-chain alcohols are expected to be good solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents can accept hydrogen bonds from the carboxylic acid group and can solvate the hydrocarbon chain to some extent. |
| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform | Soluble | The nonpolar hydrocarbon tail of this compound will have strong van der Waals interactions with nonpolar solvents, leading to good solubility. |
Table 2: Predicted Qualitative Solubility of this compound in Different Solvent Classes.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, experimental determination is necessary. The following are detailed protocols for common and effective methods for determining the solubility of fatty acids like this compound.
Gravimetric Method
This is a straightforward and widely used method for determining the solubility of a solid solute in a liquid solvent.
4.1.1. Materials
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
4.1.2. Procedure
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. The time to reach equilibrium should be determined empirically but is typically several hours.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.
-
Filter the withdrawn sample to remove any remaining solid particles.
-
Transfer the clear filtrate to a pre-weighed evaporation dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant weight of the residue (the dissolved this compound) is achieved.
-
Calculate the solubility as the mass of the residue per volume of solvent (e.g., mg/mL or g/100mL).
Gas Chromatography (GC) Method
This method is highly sensitive and suitable for determining the concentration of fatty acids in a solution. It typically involves derivatization to a more volatile ester.
4.2.1. Materials
-
Saturated solution of this compound (prepared as in the gravimetric method)
-
Internal standard (e.g., a fatty acid of different chain length not present in the sample)
-
Derivatization agent (e.g., BF₃-methanol or trimethylsilyldiazomethane)
-
Extraction solvent (e.g., hexane or heptane)
-
Gas chromatograph with a flame ionization detector (FID) and an appropriate capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).
4.2.2. Procedure
-
Prepare a saturated solution of this compound as described in the gravimetric method.
-
Take a precise aliquot of the clear, filtered supernatant.
-
Add a known amount of the internal standard.
-
Derivatize the fatty acids to their corresponding methyl esters (FAMEs) following a standard protocol (e.g., heating with BF₃-methanol).
-
After derivatization, extract the FAMEs into an organic solvent like hexane.
-
Inject a known volume of the extract into the GC-FID.
-
Quantify the amount of this compound methyl ester by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Calculate the original concentration of this compound in the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.
Figure 1: General experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides researchers, scientists, and drug development professionals with a solid foundation for understanding and determining its solubility profile. By utilizing the predicted solubility information and the detailed experimental protocols provided, researchers can generate the necessary data to advance their work in areas such as formulation development, reaction optimization, and biological screening. The experimental workflow diagram offers a clear and logical path for conducting these essential solubility studies.
References
8-Nonynoic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of 8-nonynoic acid, a medium-chain fatty acid with significant potential in various research and development applications. This document outlines its fundamental molecular characteristics and provides a clear, structured summary of its quantitative data.
Core Molecular Data
This compound is an unsaturated fatty acid characterized by a terminal alkyne group. Its molecular structure is a key determinant of its chemical reactivity and biological activity.
| Parameter | Value | Source |
| Molecular Formula | C9H14O2 | [1][2][3] |
| Molecular Weight | 154.21 g/mol | [2][3] |
| Exact Mass | 154.099379685 Da |
The molecular weight is a critical parameter in experimental design, particularly for stoichiometric calculations in chemical reactions and the preparation of solutions with precise molar concentrations. The relationship between the molecular formula and its calculated molecular weight is fundamental to understanding its chemical identity.
Experimental Protocols
Detailed experimental protocols involving this compound are highly dependent on the specific application. However, a general protocol for preparing a stock solution for in vitro assays is provided below as a foundational method.
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid or oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or appropriate vials
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure: a. Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution using the formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution: Mass (g) = 0.010 mol/L * 0.001 L * 154.21 g/mol = 0.0015421 g = 1.5421 mg
b. Accurately weigh 1.54 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.
c. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
d. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to facilitate dissolution.
e. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Note: The solubility of this compound in other solvents should be empirically determined for specific experimental needs. It is crucial to consider the compatibility of the solvent with the experimental system (e.g., cell culture, enzymatic assays).
Signaling Pathways and Logical Relationships
The utility of this compound often lies in its ability to be incorporated into or interact with various biological molecules and pathways. For instance, as a fatty acid analogue, it can be a substrate for enzymes involved in fatty acid metabolism or can be used as a chemical probe to study these pathways. The following diagram illustrates a generalized workflow for utilizing this compound as a chemical probe.
References
An In-depth Technical Guide to the Biological Activity of 8-Nonynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Nonynoic acid, a medium-chain alkynoic fatty acid, has garnered attention for its notable biological activities, primarily as an antibacterial agent and a potential modulator of metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's biological profile, summarizing its known mechanisms of action, and presenting relevant experimental data. While quantitative inhibitory constants for specific molecular targets of this compound are not extensively documented in publicly available literature, this guide consolidates the existing qualitative data and provides detailed, adaptable experimental protocols for its further investigation. The document also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential applications in research and drug development.
Introduction
This compound (C9H14O2, Molar Mass: 154.21 g/mol ) is a nine-carbon fatty acid characterized by a terminal triple bond between carbons 8 and 9. This structural feature distinguishes it from its saturated and unsaturated counterparts and is believed to be a key determinant of its biological activity. Primarily, this compound is recognized for its antibacterial properties against a range of bacteria.[1][2][3] Its proposed mechanism of action involves the disruption of fatty acid metabolism, a critical pathway for bacterial survival and proliferation.[1][2] Furthermore, as an alkynoic fatty acid, this compound is structurally related to known inhibitors of enzymes involved in lipid signaling and metabolism, suggesting a broader potential for biological modulation.
Antibacterial Activity
This compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The primary mechanism underlying this activity is the inhibition of bacterial fatty acid synthesis. It is proposed that this compound binds to key enzymes within the fatty acid biosynthesis pathway, thereby disrupting the production of essential membrane components and leading to bacterial growth inhibition or cell death.
Data Presentation: Antibacterial Spectrum
| Bacterial Type | Reported Activity | Proposed Mechanism of Action | References |
| Gram-positive bacteria | Exhibits antibacterial activity | Binding to bacterial fatty acids | |
| Gram-negative bacteria | Inhibits growth | Inhibition of fatty acid synthesis | |
| Aerobic bacteria | Capable of inhibiting growth | Inhibition of fatty acid synthesis | |
| Anaerobic bacteria | Capable of inhibiting growth | Inhibition of fatty acid synthesis |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of this compound against a bacterial strain of interest, adapted from standard broth microdilution methods.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile saline (0.85% NaCl)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first well of each row to be tested, add an additional 100 µL of the this compound stock solution to achieve a starting concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).
-
Include a growth control well containing only broth and the bacterial inoculum.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD₆₀₀ compared to the negative control.
-
Workflow for Determining Minimum Inhibitory Concentration (MIC).
Inhibition of Fatty Acid Synthesis
The antibacterial effect of this compound is attributed to its ability to inhibit fatty acid synthesis in bacteria. Fatty acid synthesis is an essential metabolic pathway for bacteria, providing the building blocks for cell membranes and other critical cellular components. Alkynoic fatty acids, in general, are known to act as inhibitors of enzymes in this pathway, such as fatty acid synthase (FAS).
Proposed Mechanism of Action
This compound likely acts as a competitive or irreversible inhibitor of one or more enzymes in the bacterial fatty acid synthesis pathway. The triple bond in its structure may facilitate covalent modification of active site residues of these enzymes, leading to their inactivation.
Proposed inhibition of bacterial fatty acid synthesis by this compound.
Experimental Protocol: Fatty Acid Synthase (FAS) Inhibition Assay
The following protocol describes a general method to assess the inhibitory activity of this compound on bacterial fatty acid synthase.
Materials:
-
Purified bacterial fatty acid synthase (FAS)
-
This compound
-
Acetyl-CoA
-
[¹⁴C]-Malonyl-CoA (radiolabeled substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and dithiothreitol)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Trichloroacetic acid (TCA)
-
Filter paper discs
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, and acetyl-CoA.
-
Inhibitor Incubation: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixtures. Pre-incubate for 10-15 minutes at 37°C to allow for potential inhibitor binding to the enzyme.
-
Enzyme Addition: Add the purified FAS enzyme to each tube.
-
Reaction Initiation: Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Quantification of Fatty Acid Synthesis:
-
Spot the reaction mixture onto filter paper discs.
-
Wash the discs extensively with cold TCA and then ethanol to remove unincorporated [¹⁴C]-Malonyl-CoA.
-
Dry the filter discs and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the FAS activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Potential as a Ghrelin O-Acyltransferase (GOAT) Inhibitor
Ghrelin O-acyltransferase (GOAT) is a key enzyme in the production of acylated ghrelin, a hormone that stimulates appetite. Inhibition of GOAT is a potential therapeutic strategy for the treatment of obesity and metabolic disorders. Alkynoic fatty acids have been investigated as potential GOAT inhibitors. Given its structure, this compound is a candidate for GOAT inhibition.
Ghrelin Acylation Pathway
GOAT catalyzes the transfer of an octanoyl group from octanoyl-CoA to the serine-3 residue of the ghrelin peptide. Inhibition of this step would prevent the activation of ghrelin.
Ghrelin acylation pathway and the potential point of inhibition by this compound.
Experimental Protocol: In Vitro GOAT Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of this compound on GOAT activity.
Materials:
-
Microsomes from cells expressing GOAT
-
Synthetic ghrelin peptide (substrate)
-
[³H]-Octanoyl-CoA (radiolabeled acyl donor)
-
This compound
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Scintillation cocktail and vials
-
Scintillation counter
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, GOAT-containing microsomes, and varying concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the ghrelin peptide and [³H]-Octanoyl-CoA.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid).
-
Separation of Acylated Ghrelin:
-
Apply the reaction mixture to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent solution to remove unincorporated [³H]-Octanoyl-CoA.
-
Elute the [³H]-acylated ghrelin with a high-organic solvent solution.
-
-
Quantification:
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of GOAT inhibition for each concentration of this compound and determine the IC₅₀ value.
Other Potential Biological Activities
Based on the activities of structurally related fatty acids, this compound may possess other biological activities that warrant investigation. For instance, a methylated analog, 8-methyl-nonanoic acid, has been shown to activate the AMP-activated protein kinase (AMPK) pathway, suggesting a potential role in cellular energy homeostasis. However, direct evidence for this compound's effect on this or other signaling pathways is currently lacking.
Synthesis
This compound for biological studies can be synthesized through various organic chemistry routes. A common approach involves the alkylation of an acetylide with a haloalkanoate.
A generalized workflow for the synthesis of this compound.
Conclusion
This compound is a bioactive fatty acid with demonstrated antibacterial properties stemming from its ability to inhibit bacterial fatty acid synthesis. Its structural similarity to other enzyme inhibitors suggests it may also modulate metabolic pathways in mammalian systems, such as the ghrelin acylation pathway. While quantitative data on its potency against specific targets remains limited, the information and protocols provided in this guide offer a solid foundation for researchers to further explore the biological activities and therapeutic potential of this interesting molecule. Future studies should focus on determining specific MIC values against a broad panel of pathogenic bacteria, quantifying its inhibitory effects on fatty acid synthase and GOAT, and elucidating its impact on cellular signaling pathways.
References
Navigating the Safe Handling of 8-Nonynoic Acid: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to ensuring both laboratory safety and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for 8-Nonynoic acid.
Compound Profile: this compound
This compound is a medium-chain fatty acid characterized by a terminal alkyne group. This functional group makes it a valuable reagent in various synthetic applications, including its use in DNA-templated synthesis. Its antibacterial properties have also been noted, with activity against both Gram-positive and Gram-negative bacteria.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| CAS Number | 30964-01-3 | |
| Density | 0.908 g/cm³ at 25 °C | |
| Flash Point | >110 °C (closed cup) | |
| Vapor Density | 5.39 (Air = 1.0) | |
| Water Solubility | No data available | |
| Partition Coefficient (n-octanol/water) | No data available | |
| Autoignition Temperature | No data available | |
| Decomposition Temperature | No data available |
Hazard Identification and Safety Precautions
The primary known hazard associated with this compound is that it is harmful if swallowed. Due to the limited toxicological data, it is prudent to treat this compound with a high degree of caution, assuming it may be an irritant upon contact with the skin or eyes.
GHS Hazard Statements
-
H302: Harmful if swallowed.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Safety glasses with side-shields or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If vapors or mists are likely to be generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent leakage.
-
For long-term storage of the pure compound, a temperature of -20°C is recommended. If in solvent, store at -80°C.
-
Avoid storing with incompatible materials, such as strong oxidizing agents.
Emergency Procedures
In the event of accidental exposure or a spill, the following first aid and spill management procedures should be followed.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.
Spill Management
-
Ventilation: Ensure adequate ventilation in the spill area.
-
Containment: Use a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Waste Disposal: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Considerations
This compound and its contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.
Experimental Protocols: An Illustrative Example
Illustrative Workflow: Amide Coupling of a Carboxylic Acid to a DNA-Conjugated Amine
-
Reagent Preparation:
-
Dissolve the DNA-amine conjugate in an appropriate aqueous buffer (e.g., HEPES or phosphate buffer) to the desired concentration.
-
Prepare a stock solution of this compound in an organic solvent miscible with the aqueous buffer, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Prepare fresh solutions of a carbodiimide coupling agent (e.g., EDC) and an N-hydroxysuccinimide (NHS) ester in the same organic solvent.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions.
-
Allow the activation reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature to form the NHS-ester of this compound.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the DNA-amine conjugate solution.
-
The final concentration of the organic solvent in the reaction mixture should be kept low to maintain the integrity of the DNA.
-
Allow the reaction to proceed for several hours or overnight at room temperature or 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule amine (e.g., Tris buffer) to react with any remaining activated carboxylic acid.
-
Purify the resulting DNA-8-nonynoic acid conjugate using a standard DNA purification method, such as ethanol precipitation or a size-exclusion chromatography column, to remove unreacted small molecules.
-
-
Analysis:
-
Confirm the successful conjugation using analytical techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and/or gel electrophoresis.
-
Visualized Workflows
To further aid in the safe handling and use of this compound, the following diagrams illustrate key logical workflows.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step protocol for responding to a spill of this compound.
8-Nonynoic Acid: A Technical Review of Its Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Nonynoic acid is a medium-chain, unsaturated fatty acid characterized by a terminal alkyne group. This functional group makes it a valuable tool in chemical biology and organic synthesis, particularly in reactions requiring a bioorthogonal handle, such as click chemistry. Research indicates that this compound possesses antibacterial properties, acting through mechanisms that include the inhibition of fatty acid synthesis in gram-negative bacteria.[1][2][3] Its utility has also been demonstrated as a reagent in specialized chemical reactions like DNA-templated synthesis.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, summarizing its chemical properties, biological activities, and key research applications. It includes a consolidation of quantitative data, an overview of experimental contexts, and visualizations of its mechanism of action and experimental utility.
Physicochemical Properties
This compound is a C9 fatty acid with a terminal triple bond, which imparts unique chemical reactivity. Its fundamental properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 30964-01-3 | |
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| Melting Point | 19°C | |
| Boiling Point | 264.8°C at 760 mmHg | |
| Density | 0.991 g/cm³ | |
| pKa (Predicted) | 4.76 ± 0.10 |
| LogP | 2.04480 | |
Biological Activity and Mechanism of Action
This compound has been identified as an antibacterial agent with activity against both gram-positive and gram-negative bacteria. The mechanisms of action differ based on the bacterial type.
-
Gram-Positive Bacteria: It is suggested that this compound exhibits its antibacterial effect by binding to bacterial fatty acids.
-
Gram-Negative Bacteria: The primary mechanism is the inhibition of fatty acid synthesis, which disrupts the integrity of the bacterial cell membrane and vital cellular processes.
The compound is also noted to inhibit the growth of both aerobic and anaerobic bacteria in various biochemical assays.
Visualizing the Antibacterial Mechanism
The diagram below illustrates the proposed dual mechanisms of antibacterial action of this compound.
Key Research Applications and Methodologies
The primary application of this compound in research stems from its utility as a chemical reagent, particularly in sophisticated synthesis protocols.
DNA-Templated Synthesis
A notable use of this compound is as a reagent in DNA-templated synthesis (DTS). DTS is a powerful technique that uses the sequence-specific hybridization of DNA to control chemical reactions, enabling the creation of complex molecules and libraries. In this context, this compound has been used in pyrrolidine-catalyzed aldol condensations performed in organic solvents.
Methodology Overview: DNA-Templated Synthesis Workflow
While detailed, step-by-step protocols are proprietary to the specific research articles, the general workflow for using a reagent like this compound in DTS can be outlined.
-
Reagent Conjugation: The carboxylic acid end of this compound is typically functionalized to allow for covalent attachment to a specific DNA oligonucleotide "template." The terminal alkyne remains as a reactive handle.
-
Hybridization: A second DNA strand, carrying a complementary reactant, is introduced. The two strands hybridize, bringing the this compound alkyne group and the second reactant into close proximity.
-
Controlled Reaction: A catalyst (e.g., pyrrolidine) is introduced, and the reaction (e.g., aldol condensation) occurs between the tethered reactants. The DNA template effectively increases the local concentration of the reactants, driving the reaction forward.
-
Analysis: The product, now attached to the DNA duplex, can be analyzed using techniques like mass spectrometry or gel electrophoresis to confirm the success of the reaction.
Visualizing the DTS Workflow
The following diagram illustrates the conceptual workflow of using a bifunctional reagent like this compound in DNA-templated synthesis.
Conclusion and Future Directions
This compound is a versatile molecule with established utility as a chemical reagent and demonstrated potential as an antibacterial agent. Its bifunctional nature—a carboxylic acid for linkage and a terminal alkyne for bioorthogonal reactions—makes it a valuable component in the chemical biologist's toolbox. While its antibacterial properties are documented, the available public data lacks specific quantitative metrics such as Minimum Inhibitory Concentration (MIC) values, which would be essential for advancing its study in a drug development context.
Future research should focus on quantifying its antibacterial efficacy against a broader panel of pathogenic strains, elucidating the specific enzymes it inhibits in the fatty acid synthesis pathway, and exploring its potential as a component in novel antimicrobial conjugates or as a chemical probe to study bacterial metabolism. Further exploration of its applications in DNA-templated synthesis and other bioorthogonal chemistry applications is also warranted.
References
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Proteins using 8-Nonynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes, including protein localization, stability, and signal transduction.[1] The study of protein acylation provides invaluable insights into cellular physiology and disease pathogenesis. 8-Nonynoic acid is a medium-chain fatty acid analog containing a terminal alkyne group. This bioorthogonal handle allows for its metabolic incorporation into proteins and subsequent detection and identification through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] This chemoproteomic approach enables the profiling of protein acylation in a dynamic cellular context.
These application notes provide a comprehensive guide for the use of this compound in metabolic labeling experiments to identify and characterize acylated proteins. The protocols detailed below are adapted from established methods for similar alkyne-tagged fatty acid probes and should be optimized for specific cell types and experimental goals.[1][3]
Principle of the Method
The experimental workflow for profiling protein acylation using this compound involves a two-step process. First, cultured cells are incubated with this compound, which is metabolically activated to 8-nonynoyl-CoA and subsequently transferred onto substrate proteins by cellular acyltransferases. The terminal alkyne group serves as a bioorthogonal reporter that is incorporated into the proteome.
Following metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then conjugated to a reporter molecule containing a complementary azide group via a click chemistry reaction. This reporter can be a fluorophore for in-gel fluorescence visualization or biotin for affinity enrichment and subsequent identification by mass spectrometry.
Key Applications
-
Identification of novel acylated proteins: Uncover new protein substrates for medium-chain fatty acylation.
-
Quantitative profiling of protein acylation: Compare the levels of protein acylation across different cellular conditions, for instance, in response to drug treatment or external stimuli.
-
Studying the dynamics of protein acylation: Investigate the turnover rates of acylation on specific proteins.
-
Screening for inhibitors of acyltransferases: Identify small molecules that modulate the activity of enzymes responsible for protein acylation.
Data Presentation
The following tables provide representative quantitative data from metabolic labeling experiments using alkyne-containing fatty acid analogs similar to this compound. These values should serve as a starting point for experimental design and optimization.
Table 1: Representative Metabolic Labeling Conditions
| Parameter | Value/Range | Notes |
| Cell Type | Adherent Mammalian Cells (e.g., HeLa, HEK293T) | Optimal conditions may vary between cell lines. |
| This compound Concentration | 25 - 100 µM | Higher concentrations may induce cytotoxicity. A dose-response curve is recommended. |
| Labeling Time | 4 - 16 hours | Shorter times can be used to study rapid acylation events. |
| Vehicle Control | DMSO | The final DMSO concentration should be kept constant across all conditions and ideally below 0.5%. |
Disclaimer: The values presented are based on studies using similar medium-chain alkyne-labeled fatty acids and should be empirically determined for this compound and the specific experimental system.
Table 2: Representative Reagents for Click Chemistry Reaction
| Reagent | Final Concentration |
| Biotin-Azide or Fluorescent-Azide | 100 µM |
| Copper(II) Sulfate (CuSO₄) | 1 mM |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 100 µM |
Note: The use of a copper chelator like TBTA prevents the oxidation of the Cu(I) catalyst and enhances the reaction efficiency.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of this compound into proteins in adherent mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture dish and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). On the day of the experiment, dilute the stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium or vehicle control medium to the cells.
-
Incubation: Incubate the cells for the desired duration (e.g., 12 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
Cell Lysis or Storage: Proceed immediately to cell lysis (Protocol 2) or harvest the cells by scraping into a microcentrifuge tube, pellet by centrifugation, and store at -80°C for future use.
Protocol 2: Cell Lysis and Protein Quantification
This protocol describes the preparation of cell lysates for subsequent click chemistry.
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalization: Normalize all samples to the same protein concentration using lysis buffer for downstream click chemistry.
Protocol 3: Click Chemistry Reaction
This protocol describes the conjugation of an azide-containing reporter molecule to the alkyne-labeled proteins in the cell lysate.
Materials:
-
Normalized protein lysate (1-2 mg/mL)
-
Reporter molecule (e.g., Biotin-PEG4-Azide or a fluorescent azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
Procedure:
-
Prepare Click Chemistry Mix: In a microcentrifuge tube, add the following reagents in the specified order to the normalized protein lysate (e.g., 500 µg of protein):
-
Azide reporter molecule (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM, from a freshly prepared stock)
-
TBTA (to a final concentration of 100 µM)
-
-
Mix: Vortex briefly to mix the components.
-
Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
Protocol 4: Analysis of Labeled Proteins
A. In-Gel Fluorescence Analysis (for fluorescent reporters)
-
Sample Preparation: Add 4X SDS-PAGE loading buffer to the click reaction mixture, and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
B. Enrichment and Mass Spectrometry Analysis (for biotin reporters)
-
Protein Precipitation: Precipitate the biotin-labeled proteins using a methanol/chloroform precipitation method to remove excess click chemistry reagents.
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS.
-
Streptavidin Enrichment: Incubate the resuspended proteins with streptavidin-coated beads to enrich for biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Perform on-bead trypsin digestion to release the peptides from the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the acylated proteins using a suitable proteomics software package.
Visualizations
Caption: Experimental workflow for metabolic labeling of proteins with this compound.
Caption: Role of protein acylation in G-Protein Coupled Receptor (GPCR) signaling.
References
Application Notes and Protocols for 8-Nonynoic Acid Click Chemistry in Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer. Traditional methods for tracing fatty acid metabolism, such as those employing radioisotopes, present safety and disposal challenges. 8-Nonynoic acid, a terminal alkyne-containing fatty acid analogue, offers a powerful and versatile tool for the dynamic study of lipid metabolism through click chemistry.[1][2] This bioorthogonal reaction allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to this compound and its metabolites with high specificity and efficiency.[1][2][3] This two-step approach of metabolic incorporation followed by click chemistry-mediated detection provides a robust platform for visualizing, identifying, and quantifying fatty acid uptake, trafficking, and incorporation into complex lipids in living cells and organisms.
This document provides detailed protocols for the use of this compound in click chemistry applications for fatty acid analysis, covering metabolic labeling, lipid extraction, click chemistry reactions, and downstream analysis by fluorescence imaging and mass spectrometry.
Advantages of this compound Click Chemistry
The use of this compound in conjunction with click chemistry offers several advantages over traditional methods:
-
High Sensitivity and Specificity: The click reaction is highly specific and efficient, leading to low background and high signal-to-noise ratios. This enables the detection of low-abundance lipid species.
-
Non-Radioactive: This method avoids the safety and regulatory hurdles associated with radioactive isotopes.
-
Versatility: The alkyne tag can be reacted with a variety of azide-functionalized reporters, allowing for diverse applications such as fluorescence microscopy, flow cytometry, and mass spectrometry-based lipidomics.
-
High-Throughput Potential: The fast and robust nature of the click reaction is amenable to high-throughput screening applications.
Experimental Workflow
The overall experimental workflow for tracing fatty acid metabolism using this compound involves metabolic labeling of cells, extraction of lipids, a click reaction to attach a reporter molecule, and subsequent analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Metabolic Labeling
To ensure efficient uptake and minimize toxicity, this compound should be complexed with fatty acid-free bovine serum albumin (BSA) before being added to cell culture medium.
Materials:
-
This compound
-
Ethanol (200 proof, molecular biology grade)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the appropriate amount of this compound in ethanol. For example, to make 1 mL of a 10 mM stock, dissolve 1.54 mg of this compound (MW: 154.21 g/mol ) in 1 mL of ethanol. Store the stock solution at -20°C.
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Filter sterilize the solution using a 0.22 µm filter. This solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.
-
Complex this compound with BSA:
-
Warm the 10% BSA solution to 37°C.
-
In a sterile tube, combine the this compound stock solution and the 10% BSA solution. A common molar ratio of fatty acid to BSA is between 2:1 and 5:1. For example, to prepare a 1 mM this compound-BSA complex with a 4:1 molar ratio, you would mix the appropriate volumes of your stock solutions.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Prepare the labeling medium: Dilute the this compound-BSA complex into pre-warmed complete cell culture medium to the desired final concentration (typically 10-100 µM). The optimal concentration should be determined empirically for each cell line and experimental condition.
Protocol 2: Metabolic Labeling of Cultured Cells
Materials:
-
Cultured cells of interest
-
Labeling medium containing the this compound-BSA complex (from Protocol 1)
-
Ice-cold PBS
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plates, 10 cm dishes, or chambered cover glasses for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Metabolic Labeling: Remove the existing culture medium and wash the cells once with warm, sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time will depend on the cell type and the specific metabolic pathway being investigated.
-
Cell Harvesting:
-
After incubation, remove the labeling medium.
-
Wash the cells two to three times with ice-cold PBS to remove any unincorporated this compound.
-
The cells are now ready for downstream applications such as lipid extraction or fixation for imaging. For biochemical analysis, cells can be harvested by scraping or trypsinization, pelleted by centrifugation, and stored at -80°C until lipid extraction.
-
Protocol 3: Lipid Extraction
A standard Bligh-Dyer or Folch extraction method can be used to isolate total lipids from the labeled cells.
Materials:
-
Cell pellet from Protocol 2
-
Methanol
-
Chloroform
-
Deionized water
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in a mixture of chloroform and methanol (a common ratio is 1:2, v/v). For a cell pellet from a 10 cm dish, you might start with 0.8 mL of the chloroform/methanol mixture. Vortex thoroughly to lyse the cells.
-
Phase Separation: Add chloroform and water to the lysate to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v). Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: The lower organic phase contains the lipids. Carefully collect the lower phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until the click chemistry reaction is performed.
Protocol 4: Click Chemistry Reaction for Fluorescence Detection
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent azide reporter to the alkyne-labeled lipids.
Materials:
-
Dried lipid extract (from Protocol 3)
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488, Azide-Fluor 545)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., Dimethylformamide (DMF) or a mixture of chloroform/methanol)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of the azide-fluorophore (e.g., 10 mM in DMSO), CuSO₄ (e.g., 50 mM in water), TCEP or sodium ascorbate (e.g., 100 mM in water, prepare fresh), and TBTA (e.g., 10 mM in DMSO).
-
-
Redissolve Lipid Extract: Redissolve the dried lipid extract in a small volume of an appropriate solvent (e.g., 50 µL of chloroform/methanol 2:1).
-
Assemble the Click Reaction Mixture: In a microcentrifuge tube, add the following components in order:
-
Redissolved lipid extract
-
Azide-fluorophore (final concentration typically 10-100 µM)
-
TBTA (final concentration typically 100-500 µM)
-
CuSO₄ (final concentration typically 0.5-1 mM)
-
TCEP or sodium ascorbate (final concentration typically 1-5 mM)
-
Adjust the final volume with the reaction solvent.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Sample Preparation for Analysis: After the reaction, the sample can be dried down and reconstituted in an appropriate solvent for analysis by thin-layer chromatography (TLC) with fluorescence detection or prepared for mass spectrometry.
Protocol 5: Click Chemistry Reaction for Mass Spectrometry Analysis
For mass spectrometry, an azide-biotin tag can be used for enrichment, or a specialized azide reporter tag that enhances ionization can be employed.
Materials:
-
Dried lipid extract (from Protocol 3)
-
Azide-biotin or a charge-tagged azide reporter
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand
-
Solvent (e.g., Methanol or a mixture of isopropanol:acetonitrile:water)
Procedure:
-
Prepare Click Chemistry Reagents: Prepare stock solutions as in Protocol 4, using the appropriate azide reporter and ligand.
-
Redissolve Lipid Extract: Redissolve the dried lipid extract in the reaction solvent.
-
Assemble the Click Reaction Mixture: Combine the redissolved lipid extract with the azide reporter, THPTA, CuSO₄, and sodium ascorbate at optimized concentrations.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Sample Preparation for LC-MS/MS: After the reaction, the sample is typically diluted and directly injected for LC-MS/MS analysis. If an azide-biotin tag was used, an additional step of enrichment using streptavidin-coated beads would be performed before analysis.
Data Presentation
Quantitative data from this compound click chemistry experiments can be presented in tables to facilitate comparison and interpretation.
Table 1: Comparison of Detection Methods for Alkyne-Labeled Lipids
| Feature | Fluorescence Detection | Mass Spectrometry |
| Principle | Detection of emitted light from a fluorophore-tagged lipid. | Detection of mass-to-charge ratio of tagged lipid ions. |
| Sensitivity | High (picomole to femtomole range). | Very high (femtomole to attomole range). |
| Quantification | Relative quantification based on fluorescence intensity. | Absolute quantification possible with internal standards. |
| Identification | Limited to lipid class by chromatography (e.g., TLC). | Provides detailed structural information (e.g., acyl chain length, unsaturation). |
| Throughput | High for imaging and plate-based assays. | Can be high with optimized LC methods and sample multiplexing. |
| Instrumentation | Fluorescence microscope, plate reader, flow cytometer. | Liquid chromatography-tandem mass spectrometer (LC-MS/MS). |
Table 2: Hypothetical Quantitative Data on this compound Incorporation into Cellular Lipids
| Lipid Class | Relative Abundance (%) after 24h Labeling | Fold Change vs. Control |
| Phosphatidylcholine (PC) | 35.2 ± 2.8 | 45.1 |
| Phosphatidylethanolamine (PE) | 22.1 ± 1.9 | 38.7 |
| Triacylglycerols (TAG) | 18.5 ± 3.1 | 62.3 |
| Cholesteryl Esters (CE) | 8.9 ± 1.1 | 25.4 |
| Free Fatty Acids (FFA) | 15.3 ± 2.5 | N/A |
Note: The data in this table is illustrative and will vary depending on the cell type and experimental conditions.
Visualization of Metabolic Pathways
This compound, as a fatty acid analogue, is expected to be metabolized through the canonical fatty acid metabolic pathways, including activation to a CoA thioester, incorporation into complex lipids, and catabolism via beta-oxidation.
De Novo Fatty Acid Synthesis and Incorporation into Triacylglycerols
References
Applications of 8-Nonynoic Acid in Lipidomics Research: A Detailed Guide for Scientists
For Immediate Release
Comprehensive Application Notes and Protocols for the Use of 8-Nonynoic Acid in Advanced Lipidomics and Drug Development
Researchers, scientists, and drug development professionals now have access to a detailed resource outlining the applications of this compound, a powerful chemical reporter for the study of lipid metabolism and signaling. These application notes provide in-depth experimental protocols, data presentation guidelines, and visualizations to facilitate the integration of this versatile tool into lipidomics research.
This compound is a medium-chain fatty acid analog that contains a terminal alkyne group.[1] This unique structural feature allows it to be metabolically incorporated into cellular lipid pathways, serving as a bioorthogonal handle for "click chemistry."[2][3] This technique enables the covalent attachment of reporter molecules, such as fluorophores or biotin, for the visualization, identification, and quantification of lipid dynamics in living systems.[2][3]
Key Applications in Lipidomics Research
The use of this compound, in conjunction with click chemistry, offers a robust platform for investigating various aspects of lipid biology:
-
Metabolic Labeling and Tracing: As a surrogate for natural fatty acids, this compound is recognized and utilized by cellular enzymes, allowing for its incorporation into a variety of complex lipids. By tracking its journey through different lipid classes over time, researchers can elucidate the dynamics of lipid synthesis, trafficking, and turnover.
-
Identification of Protein-Lipid Interactions: A significant application of this compound is in the study of protein acylation, a post-translational modification where fatty acids are attached to proteins, influencing their localization, stability, and function. By metabolically labeling cells with this compound and subsequently using a biotin-azide tag for enrichment, researchers can identify novel acylated proteins and their sites of modification.
-
Visualization of Lipid Localization: When combined with a fluorescent azide probe, this compound enables the imaging of lipid distribution and localization within cellular compartments and organelles, providing spatial context to lipid metabolism.
-
Quantitative Lipid Profiling: Coupled with mass spectrometry, this compound can be used for the relative or absolute quantification of newly synthesized lipids, offering insights into how lipid metabolism is altered in various physiological and pathological states.
Experimental Protocols
Detailed methodologies for the use of this compound in lipidomics research are provided below, covering metabolic labeling of cultured cells, click chemistry reactions in cell lysates, and sample preparation for mass spectrometry.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cultured mammalian cells
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in ethanol or DMSO (e.g., 10-50 mM).
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
Add the this compound stock solution to the BSA solution to achieve the desired final concentration (typically 10-100 µM) and a final BSA concentration of 1%.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Metabolic Labeling:
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add the pre-warmed labeling medium containing the this compound-BSA complex to the cells.
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The optimal labeling time should be determined empirically for each cell type and experimental goal.
-
-
Cell Harvesting:
-
After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated fatty acid.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and wash the cell pellet once more with ice-cold PBS.
-
The cell pellet can be stored at -80°C for later analysis.
-
Protocol 2: Click Chemistry Reaction in Cell Lysates
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne-labeled lipids in cell lysates.
Materials:
-
Cell lysate containing alkyne-labeled biomolecules (from Protocol 1)
-
Azide-reporter molecule (e.g., Azide-Fluorophore, Azide-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄) solution
-
Reaction buffer (e.g., PBS)
Procedure:
-
Cell Lysis:
-
Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Prepare the Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, prepare the reaction mix. The final concentrations of reagents may need optimization but a general starting point is:
-
Azide-reporter molecule: 20 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
-
Click Reaction:
-
Add the click chemistry reaction mix to the cell lysate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
-
Sample Preparation for Downstream Analysis:
-
For SDS-PAGE and in-gel fluorescence scanning, add Laemmli sample buffer, boil, and load onto a gel.
-
For enrichment of biotinylated proteins, proceed with streptavidin-bead pulldown protocols.
-
For mass spectrometry, further purification steps may be necessary to remove excess reagents.
-
Quantitative Data Summary
While extensive quantitative data for this compound is still emerging, the following table provides typical experimental parameters based on the use of similar alkyne-containing fatty acid probes in lipidomics research.
| Parameter | Value | Reference |
| Metabolic Labeling | ||
| Cell Lines | HeLa, Jurkat, HEK293T, etc. | |
| Labeling Concentration | 10 - 100 µM | |
| Incubation Time | 1 - 24 hours | |
| Click Chemistry | ||
| Azide-Reporter Concentration | 2 - 40 µM | |
| CuSO₄ Concentration | 1 mM | |
| Sodium Ascorbate Concentration | 5 mM | |
| Reaction Time | 1 - 2 hours | |
| Mass Spectrometry | ||
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (for similar fatty acids) | |
| Limit of Quantification (LOQ) | Low ng/mL range (for similar fatty acids) |
Visualizing Workflows and Pathways
To aid in the conceptualization of experiments using this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized fatty acid metabolism and protein acylation pathway.
References
Application Notes and Protocols for Incorporating 8-Nonynoic Acid into Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Nonynoic acid is a medium-chain fatty acid characterized by a terminal alkyne group. This unique structural feature makes it a valuable tool for chemical biology and drug development. The alkyne group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This two-step approach of metabolic incorporation followed by click chemistry-mediated detection provides a powerful platform for dynamic lipid analysis.[1]
These application notes provide a comprehensive guide for the incorporation of this compound into cultured cells. The protocols detailed below are based on established methods for other alkyne-containing fatty acids and provide a strong starting point for experimental design.[2]
Data Presentation
Table 1: Recommended Starting Conditions for this compound Incorporation
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 10-100 mM in DMSO or ethanol | Prepare fresh and store at -20°C. |
| Fatty Acid-Free BSA Stock Solution | 1-10 mM in serum-free media | Essential for complexing the fatty acid to improve solubility and cellular uptake. |
| Molar Ratio (Fatty Acid:BSA) | 2:1 to 5:1 | A common starting point is a 4:1 molar ratio.[2] |
| Final Labeling Concentration | 10-100 µM | The optimal concentration should be determined empirically for each cell line to balance incorporation efficiency and potential toxicity.[2] |
| Incubation Time | 4-24 hours | The duration will influence the extent of incorporation into different lipid classes.[2] |
| Cell Confluency at Labeling | 70-80% | Ensures cells are in an active metabolic state. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of the this compound and bovine serum albumin (BSA) complex to enhance its solubility and delivery to cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or ethanol to a final concentration of 10-100 mM.
-
Prepare BSA Stock Solution: Dissolve fatty acid-free BSA in serum-free medium to a final concentration of 1-10 mM.
-
Complexation: In a sterile tube, add the desired volume of the BSA stock solution. While vortexing gently, add the this compound stock solution to achieve the desired molar ratio (e.g., 4:1 fatty acid to BSA).
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Final Dilution: Dilute the this compound-BSA complex in complete cell culture medium to the desired final labeling concentration (e.g., 10-100 µM).
Protocol 2: Metabolic Labeling of Adherent Cells
This protocol outlines the procedure for incorporating this compound into adherent mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or dishes
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound-BSA complex into complete cell culture medium to the desired final concentration.
-
Cell Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with cold PBS to remove any unincorporated fatty acid. The cells are now ready for downstream applications such as cell lysis for lipid extraction or fixation for imaging.
Protocol 3: Click Chemistry for Fluorescence Imaging
This protocol provides a general method for attaching a fluorescent azide reporter to the incorporated this compound for visualization by microscopy.
Materials:
-
Cells labeled with this compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescent azide (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
Procedure:
-
Fixation: After the labeling incubation and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail: Prepare the click reaction cocktail. For a final volume of 500 µL, mix the following in order:
-
PBS (to 500 µL)
-
Fluorescent azide (e.g., 1-10 µM final concentration)
-
TCEP or Sodium Ascorbate (e.g., 1 mM final concentration)
-
TBTA (e.g., 100 µM final concentration)
-
CuSO4 (e.g., 100 µM final concentration)
-
Note: The final concentrations of the click chemistry reagents may need to be optimized.
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Stain the nuclei with DAPI in PBS for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a suitable mounting medium. The cells are now ready for fluorescence microscopy.
Visualizations
Caption: Experimental workflow for this compound incorporation and detection.
Caption: Schematic of the click chemistry reaction.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 8-Nonynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1] This reaction enables the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2] 8-Nonynoic acid, a medium-chain fatty acid featuring a terminal alkyne group, is a valuable building block for various applications in research and drug development.[3] Its incorporation into molecules allows for subsequent modification via CuAAC, facilitating the attachment of reporter tags (fluorophores, biotin), polyethylene glycol (PEG) chains, or other bioactive molecules.[4][5]
One of the primary applications of this compound is in metabolic labeling. When introduced to cellular systems, it can be incorporated into metabolic pathways and integrated into lipids and acylated proteins. The alkyne handle then allows for the visualization and tracking of these molecules through a subsequent click reaction with an azide-functionalized reporter. This approach offers a powerful alternative to traditional methods like radioactive labeling for studying fatty acid metabolism and identifying protein-lipid interactions.
Key Applications
-
Metabolic Labeling and Tracing: Tracking the uptake, trafficking, and incorporation of fatty acids into complex lipids in living cells.
-
Identification of Protein Acylation: Identifying proteins that are post-translationally modified with fatty acids.
-
Bioconjugation: Linking this compound-modified molecules to other molecules of interest for applications in drug delivery, diagnostics, and materials science.
-
Synthesis of Novel Triazole Derivatives: Creating new chemical entities with potential biological activities.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol provides a general workflow for the metabolic incorporation of this compound into cultured mammalian cells.
Materials:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Mammalian cell line of interest
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO or ethanol to create a concentrated stock solution (e.g., 10-100 mM).
-
Prepare Labeling Medium:
-
Prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
Add the this compound stock solution to the BSA solution to achieve the desired final concentration and facilitate its delivery to the cells.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Add the this compound-BSA complex to the cell culture medium to the desired final labeling concentration (typically 10-100 µM).
-
-
Cell Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Remove the existing culture medium and wash the cells once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation of the this compound.
-
-
Cell Harvesting and Lysis:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. The resulting cell lysate containing the alkyne-labeled biomolecules is now ready for the click chemistry reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the CuAAC reaction between an this compound-labeled biomolecule and an azide-containing reporter molecule.
Materials:
-
Cell lysate containing this compound-labeled biomolecules (from Protocol 1) or a purified this compound-containing molecule
-
Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional ligand)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent (if not in aqueous buffer, e.g., DMF, t-BuOH/H₂O)
Procedure:
-
Prepare Reagent Stock Solutions:
-
Prepare a stock solution of the azide reporter in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
If using a ligand, prepare a stock solution of THPTA or TBTA in a suitable solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the cell lysate or the purified this compound-containing molecule.
-
Add the azide reporter stock solution to the desired final concentration (typically 1.1-1.5 equivalents relative to the alkyne).
-
If using a ligand, add the THPTA or TBTA solution. A 5:1 ligand to copper ratio is often recommended.
-
Add the CuSO₄ stock solution. The final concentration of copper can be adjusted as desired, typically between 0.05 and 0.25 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration is typically around 5 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction times can vary, and monitoring by LC-MS or HPLC may be necessary for optimization. For bioconjugation reactions with low reactant concentrations, quantitative yields can often be achieved within an hour or two at room temperature.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding EDTA to chelate the copper ions.
-
For cell lysates, the labeled proteins can be precipitated using acetone or methanol.
-
For purified products, purification can be achieved by methods such as solid-phase extraction, dialysis, or chromatography. A method for purifying triazoles involves forming a salt of the triazole, followed by separation and washing.
-
Quantitative Data
The efficiency of the CuAAC reaction is generally high, with many reports citing quantitative yields. The optimal conditions can vary depending on the specific substrates and their concentrations. The following table summarizes typical reaction conditions that have been reported to provide high yields in CuAAC reactions.
| Parameter | Typical Range/Value | Notes |
| Alkyne Concentration | >10 µM | Higher concentrations generally lead to faster reactions. |
| Azide Concentration | 1.1 - 1.5 equivalents | A slight excess of the azide is often used. |
| Copper(II) Sulfate | 0.05 - 0.25 mM | Lower concentrations can be used, especially with a ligand. |
| Sodium Ascorbate | 5 mM | Used to reduce Cu(II) to the active Cu(I) state. |
| Ligand (e.g., THPTA) | 5 equivalents to Copper | Accelerates the reaction and protects biomolecules from oxidation. |
| Solvent | Aqueous buffer, DMF, t-BuOH/H₂O | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
| Reaction Time | 1 - 4 hours | Can be faster for more concentrated samples. |
| Yield | >95% (Quantitative) | Generally high for a wide range of substrates. |
Visualizations
Caption: Experimental workflow for metabolic labeling with this compound and subsequent CuAAC.
References
Application Notes and Protocols for 8-Nonynoic Acid in Azide-Alkyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the use of 8-Nonynoic acid in azide-alkyne cycloaddition reactions. It is critical to distinguish between two primary types of "click chemistry": the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This compound , as a terminal alkyne, is a suitable substrate for CuAAC . This reaction requires a copper(I) catalyst to promote the cycloaddition with an azide-containing molecule, forming a stable triazole linkage. CuAAC is highly efficient, specific, and widely used for bioconjugation in controlled, in vitro settings.[1][2][3]
SPAAC , on the other hand, is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[4] Since this compound is a linear alkyne, it lacks the necessary ring strain for SPAAC. Therefore, for applications involving live cells or in vivo systems where copper toxicity is a concern, a strained cyclooctyne would be required.[4]
This document will primarily focus on the application of this compound in CuAAC reactions . We will also briefly discuss the conceptual pathway to potentially utilize a molecule like this compound in a SPAAC-type reaction through chemical synthesis to form a strained cyclooctyne.
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
CuAAC is a robust and versatile ligation reaction that covalently links an alkyne (in this case, this compound or a derivative) and an azide with high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. The use of a copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is recommended to enhance reaction efficiency and protect biomolecules from potential damage by copper ions.
Applications of this compound in CuAAC:
-
Bioconjugation: Covalent attachment of this compound to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an azide group.
-
Drug Delivery: Incorporation of this compound into drug delivery systems like nanoparticles or liposomes for subsequent functionalization or targeting via click chemistry.
-
Materials Science: Surface modification of materials by immobilizing this compound and then "clicking" on other molecules.
-
Metabolic Labeling: As a fatty acid analog, this compound can be potentially incorporated into cellular lipids, and the terminal alkyne can then be used as a handle for detection or enrichment via CuAAC.
Quantitative Data for CuAAC Reactions
The efficiency and rate of CuAAC reactions depend on several factors, including reactant concentrations, catalyst and ligand choice, and the reaction medium. Below is a summary of typical reaction parameters and expected outcomes.
| Parameter | Typical Range/Value | Expected Outcome/Considerations | References |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. For biomolecule labeling, lower concentrations are common. | |
| Copper(I) Catalyst | 50 µM - 250 µM (from CuSO₄) | A threshold concentration around 50 µM is often needed for significant reactivity. | |
| Reducing Agent | 5-50 equivalents (relative to biomolecule) | Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state. A fresh solution is recommended. | |
| Stabilizing Ligand | 1-5 equivalents (relative to Copper) | THPTA is a water-soluble ligand that accelerates the reaction and protects against copper-mediated damage. | |
| Reaction Time | 15 minutes - 4 hours | Typically complete within 30-60 minutes at room temperature for many applications. | |
| pH | 4 - 11 | The reaction is robust across a wide pH range, making it suitable for various biological buffers. | |
| Solvent | Aqueous buffers (PBS, Tris), DMSO/water mixtures | The choice of solvent depends on the solubility of the reactants. |
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation of an Azide-Modified Biomolecule with this compound
This protocol describes the general procedure for conjugating this compound to an azide-containing protein or other biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein-N₃)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 100 mM).
-
Dilute the azide-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1 mg/mL).
-
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 20 µL of 100 mM THPTA).
-
Vortex briefly and let it stand for a few minutes.
-
-
Set up the Reaction:
-
To the solution of the azide-modified biomolecule, add the this compound stock solution to achieve the desired final concentration (typically 10-50 fold molar excess over the biomolecule).
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be performed on a rotator or with occasional gentle mixing.
-
-
Purification:
-
Purify the conjugated biomolecule to remove excess reagents and catalyst. This can be achieved by methods such as dialysis, size-exclusion chromatography, or precipitation, depending on the nature of the biomolecule.
-
Protocol 2: Labeling of Metabolically Incorporated Azido Sugars with this compound
This protocol is a conceptual outline for detecting glycoproteins that have been metabolically labeled with an azido sugar, followed by a CuAAC reaction with an this compound-reporter molecule conjugate (e.g., this compound linked to biotin or a fluorophore). For this protocol, you would first need to synthesize the this compound-reporter conjugate.
Materials:
-
Cells metabolically labeled with an azido sugar (e.g., Ac₄ManNAz)
-
This compound-biotin conjugate
-
Cell lysis buffer
-
Reagents for CuAAC as listed in Protocol 1
Procedure:
-
Cell Lysis:
-
Harvest the metabolically labeled cells and lyse them using a suitable lysis buffer to extract the proteins.
-
-
CuAAC Reaction in Lysate:
-
To the cell lysate (e.g., 50 µL at 1-5 mg/mL), add the this compound-biotin conjugate to a final concentration of 50-100 µM.
-
Add the THPTA/CuSO₄ premix.
-
Initiate the reaction with sodium ascorbate.
-
-
Incubation:
-
Incubate for 1-2 hours at room temperature.
-
-
Downstream Analysis:
-
The biotin-labeled glycoproteins can now be detected or enriched. For example, they can be visualized by Western blot using streptavidin-HRP or enriched using streptavidin-coated beads for mass spectrometry analysis.
-
Part 2: Conceptual Pathway to SPAAC: Synthesis of a Strained Cyclooctyne from a Linear Alkyne
While this compound itself is not suitable for SPAAC, it is conceptually possible to synthesize a strained cyclooctyne from a linear alkyne precursor. This is a multi-step organic synthesis process and is presented here for informational purposes. The synthesis of strained cyclooctynes can be challenging and often results in low to moderate yields.
A general synthetic strategy might involve:
-
Functionalization: Introducing appropriate functional groups at both ends of a linear alkyne chain that can facilitate cyclization.
-
Cyclization: Performing an intramolecular reaction to form a large ring containing the alkyne moiety.
-
Ring Contraction/Strain Introduction: Subsequent chemical modifications to reduce the ring size or introduce conformational strain, leading to a reactive cyclooctyne.
This synthetic route is complex and requires significant expertise in organic chemistry. For researchers needing to perform copper-free click chemistry, it is generally more practical to purchase commercially available strained cyclooctynes like DBCO, BCN, or DIBO.
Visualizations
Diagram 1: CuAAC Reaction of this compound
Caption: Workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.
Diagram 2: Logic of Bioconjugation via CuAAC
Caption: Logical workflow for the bioconjugation of a biomolecule with this compound using CuAAC.
Diagram 3: SPAAC vs. CuAAC
Caption: Comparison of SPAAC and CuAAC reaction requirements.
Conclusion
This compound is a valuable reagent for covalent modification of molecules and materials using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Its terminal alkyne handle allows for efficient and specific ligation to azide-functionalized partners. While not suitable for direct use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the principles of click chemistry provide a robust framework for its application in a wide range of research and development settings. For copper-free applications, the use of a commercially available strained cyclooctyne is the recommended approach.
References
Application Note and Protocols for Detecting 8-Nonynoic Acid Incorporation via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nonynoic acid is a medium-chain fatty acid containing a terminal alkyne group, making it a valuable tool for chemical biology and proteomics research.[1][2][3] This functional group allows for the covalent attachment of reporter molecules, such as biotin or fluorescent dyes, through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[4][5] By metabolically incorporating this compound into cellular pathways, researchers can tag, enrich, and identify proteins and other biomolecules that have been modified with this fatty acid. This application note provides a detailed protocol for the metabolic labeling of cells with this compound, followed by the enrichment of labeled proteins and their subsequent identification and quantification by mass spectrometry. This technique is particularly useful for studying protein acylation, a post-translational modification involved in various cellular processes, including signaling, protein trafficking, and localization.
Principle of the Method
The workflow for detecting this compound incorporation is a multi-step process that begins with the introduction of the fatty acid to cell culture.
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and incorporated into cellular biomolecules, primarily proteins, through post-translational modification (acylation).
-
Cell Lysis and Protein Extraction: After labeling, cells are harvested, and the total proteome is extracted.
-
Click Chemistry: The alkyne-tagged proteins are then covalently linked to a reporter molecule containing an azide group. For mass spectrometry applications, a biotin-azide tag is commonly used to facilitate enrichment.
-
Enrichment of Labeled Proteins: Biotinylated proteins are captured and isolated from the total protein lysate using streptavidin-coated beads.
-
On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still bound to the beads. The resulting peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the acylated proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
This compound
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture plates and flasks
Procedure:
-
Cell Seeding: Plate mammalian cells at an appropriate density to reach 70-80% confluency on the day of labeling.
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
In a sterile tube, complex the this compound with fatty acid-free BSA in serum-free medium. A common molar ratio of fatty acid to BSA is 4:1 to enhance solubility and cellular uptake.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Cell Labeling:
-
Aspirate the existing culture medium from the cells and wash once with sterile PBS.
-
Dilute the this compound-BSA complex into the complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Add the labeling medium to the cells.
-
Incubate the cells for 4 to 24 hours under standard culture conditions (37°C, 5% CO2). The incubation time will influence the extent of incorporation.
-
-
Cell Harvesting:
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS to remove unincorporated this compound.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells, discard the supernatant, and store the cell pellet at -80°C until further use.
-
Protocol 2: Click Chemistry Reaction and Enrichment of Labeled Proteins
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the protein lysate (typically 1 mg of total protein) with the click chemistry reagents. The final concentrations should be optimized, but a typical reaction may include:
-
100 µM Biotin-azide
-
1 mM CuSO₄
-
1 mM TCEP or 5 mM Sodium Ascorbate (freshly prepared)
-
100 µM TBTA
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Protein Precipitation and Resuspension:
-
Precipitate the protein to remove excess click chemistry reagents using a methanol/chloroform precipitation method.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the resuspended protein with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1% SDS in PBS, 4 M urea in PBS, and finally PBS alone).
-
-
On-Bead Digestion:
-
Resuspend the beads in a solution of ammonium bicarbonate.
-
Reduce the proteins by adding DTT and incubating at 56°C.
-
Alkylate the proteins by adding IAA and incubating in the dark at room temperature.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the tryptic peptides.
-
Further elute any remaining peptides from the beads with a high-organic solvent solution.
-
Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides in a vacuum concentrator.
-
Protocol 3: Mass Spectrometry Analysis
Materials:
-
Dried peptide sample from Protocol 2
-
LC-MS/MS system (e.g., Q-Exactive or Orbitrap)
-
Solvents for liquid chromatography (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)
Procedure:
-
Sample Reconstitution: Reconstitute the dried peptides in a small volume of 0.1% formic acid in water.
-
LC-MS/MS Analysis:
-
Inject the peptide sample into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase column with a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein database (e.g., UniProt) to identify the peptides and, consequently, the proteins they originated from.
-
Perform quantification of the identified proteins based on label-free quantification (LFQ) intensities or by using isotopic labeling methods like SILAC in conjunction with the this compound labeling.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be organized to facilitate the comparison of protein abundance across different experimental conditions.
Table 1: Representative Table of Quantified Acylated Proteins
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Treatment/Control) | p-value | Number of Unique Peptides |
| P12345 | GENE1 | Example Protein 1 | 2.5 | 0.001 | 12 |
| Q67890 | GENE2 | Example Protein 2 | -1.8 | 0.015 | 8 |
| ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for detecting this compound incorporation.
Caption: Generalized pathway of protein acylation and its functional consequences.
References
Application Notes and Protocols for Fluorescent Labeling of 8-Nonynoic Acid for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nonynoic acid is a valuable chemical tool for studying fatty acid metabolism, lipid trafficking, and protein acylation. As a synthetic analog of natural fatty acids with a terminal alkyne group, it can be metabolically incorporated into cellular lipids and subsequently tagged with a fluorescent reporter for visualization. This process, most commonly achieved through bioorthogonal "click chemistry," allows for the precise and sensitive tracking of fatty acid localization and dynamics within cells using fluorescence microscopy.[1][2]
The most prevalent method for labeling alkyne-containing biomolecules is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction between an alkyne and an azide-functionalized fluorescent dye.[1][3] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a copper catalyst, which can be beneficial for live-cell imaging due to concerns about copper cytotoxicity.[3]
These application notes provide detailed protocols for the fluorescent labeling of this compound in both fixed and live cells, a selection of suitable fluorescent dyes, and troubleshooting guidance for common issues.
Principle of the Method
The workflow for fluorescently labeling this compound in a biological context involves two key steps:
-
Metabolic Incorporation: Cells are incubated with this compound, which is taken up and processed by the cell's metabolic pathways, leading to its incorporation into various lipid species.
-
Bioorthogonal Ligation (Click Chemistry): The incorporated this compound, bearing a terminal alkyne, is then covalently bonded to a fluorescent dye that has been modified with a complementary azide group. This reaction is highly specific and does not interfere with native biological processes. The resulting fluorescently labeled lipids can be visualized using standard fluorescence microscopy techniques.
Data Presentation: Fluorescent Dyes for Labeling
The selection of a fluorescent dye is critical and depends on the specific experimental requirements, including the available microscope filter sets and the potential for multiplexing with other fluorescent probes. The following table summarizes the spectral properties of several commercially available azide-functionalized fluorescent dyes suitable for labeling this compound.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| AZDye 488 Azide | 494 | 517 | ~0.92 | Bright and photostable green fluorescence. |
| Coumarin 343 X Azide | Not Specified | Not Specified | 0.63 | Blue-green emitting dye. |
| 6-FAM Azide | ~495 | ~520 | Not Specified | A popular green-emitting fluorescein derivative. |
| AZDye 546 Azide | 554 | 570 | Not Specified | Bright orange-fluorescent dye. |
| Cyanine5 Azide | 646 | 662 | Not Specified | Far-red emitting dye, useful for minimizing autofluorescence. |
| SeTau-405-azide | 405 | 518 | Not Specified | Suitable for excitation with a 405 nm laser, with a large Stokes shift. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound in Fixed Cells using CuAAC
This protocol is suitable for high-resolution imaging of fatty acid localization in fixed samples.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Click-iT® Cell Reaction Buffer Kit (or equivalent) containing:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (optional, to reduce cytotoxicity)
-
-
Azide-functionalized fluorescent dye (e.g., AZDye 488 Azide)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of labeling.
-
Metabolic Labeling: a. Prepare a stock solution of this compound (e.g., 10 mM in ethanol). b. Prepare a labeling medium by diluting the this compound stock solution in a complete cell culture medium to a final concentration of 50-100 µM. To improve solubility and cellular uptake, pre-complex the fatty acid with fatty acid-free BSA at a 2:1 molar ratio (fatty acid:BSA). c. Remove the existing culture medium from the cells and replace it with the labeling medium. d. Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the specific metabolic process being studied.
-
Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.
-
Click Reaction (CuAAC): a. Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction mixture includes the azide-functionalized fluorescent dye (1-10 µM), CuSO₄ (50-100 µM), and a reducing agent (e.g., sodium ascorbate, 1-5 mM) in a reaction buffer. b. Aspirate the PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: a. Wash the cells three times with PBS. b. If desired, incubate the cells with a nuclear counterstain like DAPI for 5 minutes. c. Wash the cells twice with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye and counterstain.
Protocol 2: Fluorescent Labeling of this compound in Live Cells using SPAAC
This protocol is designed for imaging fatty acid dynamics in living cells, avoiding the use of a copper catalyst.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Live-cell imaging medium
-
Strain-promoted alkyne-azide cycloaddition (SPAAC) compatible fluorescent dye (e.g., a DBCO-functionalized dye)
-
Live-cell compatible nuclear stain (optional, e.g., Hoechst 33342)
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom imaging dish suitable for live-cell microscopy.
-
Metabolic Labeling: Follow steps 2a-2d from Protocol 1, using a live-cell imaging medium.
-
Strain-Promoted Click Reaction (SPAAC): a. Wash the cells twice with a pre-warmed live-cell imaging medium. b. Prepare a solution of the SPAAC-compatible fluorescent dye in the live-cell imaging medium at a final concentration of 5-25 µM. c. Add the dye-containing medium to the cells. d. Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time may need to be determined empirically.
-
Washing and Imaging: a. Wash the cells twice with the live-cell imaging medium to remove any unbound dye. b. If desired, add a live-cell compatible nuclear stain. c. Immediately proceed to image the live cells on a microscope equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.
Mandatory Visualizations
Caption: Workflow for fluorescent labeling of this compound in fixed cells.
Caption: Workflow for fluorescent labeling of this compound in live cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Optimize the concentration of this compound and the incubation time. Ensure the use of fatty acid-free BSA to aid solubility and uptake. |
| Incomplete click reaction. | Ensure all reaction components are fresh, especially the reducing agent for CuAAC. Optimize the concentration of the fluorescent dye and the reaction time. For CuAAC, ensure the copper catalyst is active. | |
| Photobleaching. | Minimize exposure of the sample to excitation light. Use an antifade mounting medium for fixed cells. For live-cell imaging, use the lowest possible laser power and exposure time. | |
| High background fluorescence | Excess unbound fluorescent dye. | Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of the dye. | Use a blocking agent (e.g., BSA) before the click reaction in fixed cells. Ensure adequate washing. | |
| Cell toxicity or altered morphology (live-cell imaging) | Cytotoxicity of the labeling reagents. | For CuAAC, use a copper-chelating ligand to minimize copper toxicity. Alternatively, switch to the SPAAC protocol. Titrate the concentration of the fatty acid and the fluorescent dye to the lowest effective concentration. |
| Phototoxicity. | Reduce the intensity and duration of light exposure during imaging. Use a more photostable dye if possible. |
Conclusion
Fluorescent labeling of this compound via click chemistry is a powerful and versatile technique for visualizing fatty acid metabolism and localization in cells. By selecting the appropriate fluorescent dye and labeling strategy (CuAAC for fixed cells or SPAAC for live cells), researchers can gain valuable insights into the roles of fatty acids in various cellular processes. The protocols and data provided in these application notes offer a solid foundation for the successful implementation of this methodology in your research.
References
Probing Protein Acylation with 8-Nonynoic Acid: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, protein trafficking, and membrane localization.[1] The study of protein acylation is therefore fundamental to understanding cell biology and identifying potential therapeutic targets. 8-Nonynoic acid, a fatty acid analog featuring a terminal alkyne group, serves as a powerful chemical reporter for investigating this modification.[2] Its bioorthogonal alkyne handle allows for the selective labeling and subsequent identification and quantification of acylated proteins through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3]
This document provides detailed protocols for the use of this compound in metabolic labeling experiments to study protein acylation. It covers the entire workflow from cell culture and labeling to protein enrichment and analysis by mass spectrometry.
Principle of the Method
The experimental workflow for profiling protein acylation using this compound is a multi-step process that combines metabolic labeling with bioorthogonal chemistry and proteomic analysis.
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and metabolically incorporated into proteins by the cellular machinery in place of its natural fatty acid counterparts.
-
Cell Lysis and Protein Extraction: Following labeling, cells are lysed, and the total proteome is extracted.
-
Click Chemistry: The alkyne-tagged acylated proteins are then covalently linked to a reporter molecule containing an azide group. This reporter can be a fluorescent dye for in-gel visualization or a biotin tag for affinity purification.
-
Enrichment of Acylated Proteins: Biotin-tagged proteins are selectively captured using streptavidin-coated beads.
-
Mass Spectrometry and Data Analysis: The enriched proteins are digested into peptides and analyzed by mass spectrometry to identify the acylated proteins and quantify their abundance. Quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification can be employed for comparative studies.[3][4]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol or DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a 10 mM stock solution of this compound in ethanol or DMSO.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
To prepare a 1 mM this compound-BSA complex, add the 10 mM stock solution of this compound to the BSA solution to achieve the desired final concentration. A typical molar ratio of fatty acid to BSA is 2:1 to 4:1 to enhance solubility and cellular uptake.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Metabolic Labeling:
-
Remove the existing culture medium and wash the cells once with warm PBS.
-
Add complete culture medium containing the this compound-BSA complex to the cells. The final concentration of this compound should be optimized for each cell line and experimental goal but typically ranges from 10-100 µM.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells, discard the supernatant, and store the cell pellet at -80°C until further use.
-
Protocol 2: Click Chemistry Reaction for Biotin Tagging of Acylated Proteins
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter to the alkyne-modified proteins in the cell lysate.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide (e.g., Biotin-PEG4-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
BCA protein assay kit
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order, based on a 1 mg total protein sample in a final volume of 500 µL:
-
Protein lysate (normalized to 2 mg/mL)
-
Biotin-azide (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM, freshly prepared)
-
TBTA (to a final concentration of 100 µM)
-
-
Vortex briefly to mix.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Affinity Chromatography
This protocol describes the enrichment of biotin-tagged acylated proteins.
Materials:
-
Biotin-labeled protein lysate from Protocol 2
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
Procedure:
-
Binding:
-
Add streptavidin-agarose beads to the biotin-labeled protein lysate.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of biotinylated proteins to the beads.
-
-
Washing:
-
Centrifuge the mixture to pellet the beads and discard the supernatant.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
PBS with 1% SDS
-
PBS with 0.5% SDS
-
PBS with 0.1% SDS
-
PBS alone
-
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete for binding to streptavidin.
-
Alternatively, for mass spectrometry analysis, on-bead digestion can be performed.
-
Protocol 4: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing the enriched proteins for mass spectrometry.
Materials:
-
Enriched protein sample from Protocol 3
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the SDS concentration to less than 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with formic acid.
-
Desalt and concentrate the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
Quantitative proteomic analysis following enrichment of this compound-labeled proteins allows for the identification and relative quantification of acylated proteins between different experimental conditions. While specific quantitative data for this compound is not yet widely published, the following table provides a representative example of how such data would be presented, based on established quantitative proteomics workflows like SILAC.
Table 1: Representative Quantitative Proteomic Data of this compound Labeled Proteins
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (H/L) | Function |
| P63104 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | 2.5 | Signal transduction |
| P04035 | Hras | HRas proto-oncogene, GTPase | 1.8 | Signal transduction |
| Q13547 | Fyn | FYN proto-oncogene, Src family tyrosine kinase | 3.1 | Signal transduction |
| P02768 | ALB | Albumin | 1.1 | Transport |
| P62258 | ACTG1 | Actin, gamma-cytoskeletal 1 | 0.9 | Cytoskeleton |
Note: The SILAC Ratio (H/L) represents the fold change in acylation of a given protein between a "heavy" isotope-labeled state (e.g., treatment) and a "light" isotope-labeled state (e.g., control). This table is a template to illustrate data presentation; the protein list and ratios are for exemplary purposes only.
Visualizations
Diagram 1: Experimental Workflow for Studying Protein Acylation using this compound
Caption: Overall workflow for the identification of acylated proteins.
Diagram 2: Signaling Pathway of Protein Acylation
Caption: Cellular incorporation of this compound onto a substrate protein.
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H14O2 | CID 35698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 8-Nonynoic Acid for Cell-Based Assays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 8-Nonynoic acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell-based assays?
This compound is a medium-chain fatty acid characterized by a terminal alkyne group.[1][2][3] This functional group makes it a valuable tool for various biochemical assays, including those involving click chemistry for the detection and tracking of lipid metabolism. However, like many fatty acids, this compound has limited solubility in aqueous solutions, such as cell culture media.[4][] This poor solubility can lead to the formation of precipitates or micelles, resulting in inconsistent and unreliable experimental outcomes. Therefore, proper solubilization is critical for accurate and reproducible results in cell-based assays.
Q2: What are the primary methods to improve the solubility of this compound for cell-based assays?
There are several effective methods to enhance the solubility of this compound in aqueous media for cell-based experiments:
-
Organic Solvents: Dissolving this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, is a common initial step to create a concentrated stock solution. However, the final concentration of the organic solvent in the cell culture medium must be kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
-
Bovine Serum Albumin (BSA) Conjugation: Complexing this compound with fatty-acid-free BSA is a widely used and physiologically relevant method. BSA acts as a carrier protein, binding to the fatty acid and facilitating its delivery to cells in a soluble form.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes that enhance its bioavailability in cell culture.
-
Saponification: Converting the fatty acid to its salt form (a soap) through saponification with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly increase its water solubility.
Q3: Which solubilization method is most appropriate for my experiment?
The choice of method depends on the specific requirements of your cell-based assay:
-
For short-term experiments where a low concentration of an organic solvent is tolerable, using a DMSO or ethanol stock solution is often the simplest approach.
-
For experiments aiming to mimic physiological conditions and avoid potential artifacts from organic solvents, BSA conjugation is the preferred method.
-
If you need to deliver a higher concentration of the fatty acid or if BSA interferes with your assay, cyclodextrin complexation is an excellent alternative.
-
Saponification is a straightforward way to increase water solubility, but it's important to neutralize the pH of the final solution before adding it to the cell culture medium.
Troubleshooting Guide
Problem 1: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the final DMSO concentration is too low to maintain its solubility. This is a common phenomenon known as the "Uzo effect."
-
Solution:
-
Decrease the final concentration of this compound. Titrate down to a concentration where it remains in solution.
-
Increase the final DMSO concentration slightly, but ensure it remains within a non-toxic range for your specific cell line (typically <0.5%). Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Prepare the final dilution in pre-warmed (37°C) cell culture medium and vortex or mix gently immediately after adding the stock solution.
-
Consider switching to a different solubilization method, such as BSA conjugation or cyclodextrin complexation, which are better suited for maintaining the solubility of fatty acids in aqueous solutions.
-
Problem 2: My cells are showing signs of toxicity after treatment with this compound.
-
Possible Cause 1: Cytotoxicity of the organic solvent.
-
Solution: Reduce the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium to a non-toxic level (ideally ≤ 0.1%). Always include a vehicle-only control to assess the toxicity of the solvent itself.
-
-
Possible Cause 2: Lipotoxicity from high concentrations of free fatty acids.
-
Solution: Lower the concentration of this compound in your experiment. High levels of fatty acids can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line.
-
-
Possible Cause 3: Formation of insoluble fatty acid soaps.
-
Solution: If using a saponification method, ensure the pH of the stock solution is properly neutralized before adding it to the cell culture medium. Drastic pH changes can be harmful to cells.
-
Problem 3: I am observing inconsistent results between experiments.
-
Possible Cause 1: Incomplete solubilization or precipitation of this compound.
-
Solution: Prepare fresh stock solutions and working solutions for each experiment. Visually inspect for any signs of precipitation before treating your cells. Ensure thorough mixing when diluting the stock solution into the final medium.
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Possible Cause 2: Adsorption of the fatty acid to lab materials.
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Solution: Fatty acids can adsorb to the surfaces of plasticware. To minimize this, consider using low-adhesion microplates and polypropylene tubes. Prepare working solutions immediately before use.
-
-
Possible Cause 3: Degradation of this compound.
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Solution: Store stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and air to prevent oxidation.
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Quantitative Data Summary
| Solvent | Caprylic Acid (C8) | Capric Acid (C10) | Lauric Acid (C12) |
| Water | 680 mg/L (20°C) | 150 mg/L (20°C) | 55 mg/L (20°C) |
| Ethanol | Soluble | Soluble | Soluble |
| DMSO | Soluble | Soluble | Soluble |
| Acetonitrile | Soluble | Soluble | Soluble |
Data is compiled from general chemical and solubility databases. As a C9 fatty acid, this compound's water solubility is expected to be between that of caprylic and capric acid.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
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Weigh out the desired amount of this compound in a sterile, conical tube.
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Add the appropriate volume of sterile DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 100 mM).
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Vortex thoroughly until the this compound is completely dissolved.
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Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
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When preparing the working solution, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. The final solvent concentration should be kept at a minimum (e.g., ≤ 0.1%).
Protocol 2: Preparation of this compound-BSA Conjugate
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Prepare a stock solution of fatty-acid-free BSA (e.g., 10% w/v in sterile PBS or saline).
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Prepare a concentrated stock solution of this compound in ethanol (e.g., 150 mM).
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In a sterile tube, warm the required volume of the 10% BSA solution to 37°C.
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While gently vortexing the BSA solution, add the this compound stock solution dropwise to achieve the desired molar ratio (e.g., 5:1 fatty acid to BSA).
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Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.
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The resulting this compound-BSA complex can be diluted in cell culture medium to the final working concentration.
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A BSA-only vehicle control should be prepared by adding an equivalent volume of ethanol to the BSA solution.
Protocol 3: Preparation of this compound-Cyclodextrin Complex
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Prepare a stock solution of methyl-β-cyclodextrin (MβCD) in sterile water (e.g., 100 mM).
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In a microcentrifuge tube, add the desired amount of pure this compound.
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Add the MβCD solution to the tube to achieve the desired molar ratio (e.g., 1:10 to 1:12 fatty acid to MβCD).
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Incubate the mixture at 70°C for 1 hour, followed by sonication for 5 minutes, or until the solution is clear.
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Allow the solution to cool to room temperature. The clear stock solution of the this compound-MβCD complex can be sterile-filtered and diluted into the cell culture medium.
Visualizations
Caption: Workflow for preparing an this compound working solution.
Caption: Troubleshooting solubility and toxicity of this compound.
References
minimizing cytotoxicity of 8-Nonynoic acid in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential cytotoxicity of 8-Nonynoic acid during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in cell culture?
This compound is a medium-chain fatty acid characterized by a terminal alkyne group. This alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules like fluorophores or biotin via a "click chemistry" reaction. Its primary application in cell culture is for metabolic labeling to study fatty acid uptake, trafficking, and incorporation into complex lipids in living cells.
Q2: Is this compound toxic to cells?
Like many fatty acids, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure. The cytotoxic effects are influenced by factors such as the cell type, concentration of the fatty acid, and the duration of the incubation. While the terminal alkyne group is thought to have a minimal impact on the molecule's biological activity, it is crucial to optimize the experimental conditions to maintain cell viability.
Q3: How can I dissolve this compound for use in cell culture?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. To enhance its solubility and facilitate its delivery to cells, it should be complexed with fatty acid-free Bovine Serum Albumin (BSA). A common method is to first dissolve the this compound in a small amount of an organic solvent like ethanol and then add it to a solution of BSA in phosphate-buffered saline (PBS) or serum-free media.
Q4: What is the recommended concentration of this compound for metabolic labeling?
The optimal concentration of this compound for metabolic labeling with minimal cytotoxicity is cell-type dependent and should be determined empirically. A general starting point is a concentration range of 10-100 µM. It is advisable to perform a dose-response experiment to identify the highest concentration that does not significantly impact cell viability.
Q5: How long should I incubate my cells with this compound?
The ideal incubation time will vary depending on the experimental goals and the metabolic rate of the cell line. Typical incubation times for metabolic labeling range from 1 to 24 hours. Shorter incubation times are generally associated with lower cytotoxicity.
Troubleshooting Guides
Problem 1: High levels of cell death observed after incubation with this compound.
Possible Causes and Solutions:
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Concentration of this compound is too high:
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Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 10-25 µM) and gradually increase it.
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-
Prolonged incubation time:
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Solution: Reduce the incubation time. For some cell lines, a few hours may be sufficient for adequate metabolic labeling.
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-
Improper preparation of the this compound-BSA complex:
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Solution: Ensure that the this compound is fully complexed with fatty acid-free BSA. Free, uncomplexed fatty acid is more likely to be cytotoxic. Follow a validated protocol for preparing the complex.
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Low cell density at the time of treatment:
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Solution: Ensure that cells are at an appropriate confluency (typically 70-80%) before adding the this compound. Cells at a lower density can be more susceptible to stress.
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Contamination of reagents:
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Solution: Use sterile techniques and ensure all reagents, including the this compound, BSA, and solvents, are free of contaminants.
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Problem 2: Low or no metabolic labeling detected.
Possible Causes and Solutions:
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Concentration of this compound is too low:
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Solution: Gradually increase the concentration of this compound, ensuring it remains within the non-toxic range determined for your cell line.
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Insufficient incubation time:
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Solution: Increase the incubation time to allow for sufficient uptake and incorporation of the fatty acid.
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Inefficient "click" reaction:
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Solution: Optimize the click chemistry reaction conditions, including the concentrations of the copper catalyst, ligand, and reporter molecule.
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Cell line has low fatty acid uptake:
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Solution: Some cell lines may have inherently low rates of fatty acid metabolism. Consider using a different cell line or pretreating the cells with agents that may enhance fatty acid uptake, if appropriate for your experimental design.
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Data Presentation
Table 1: Recommended Starting Concentrations for this compound Metabolic Labeling
| Parameter | Recommended Range | Notes |
| Concentration | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 1 - 24 hours | Shorter times are recommended to minimize potential cytotoxicity. |
| BSA Concentration | 0.5% - 1% (w/v) | Use fatty acid-free BSA. |
| Molar Ratio (Fatty Acid:BSA) | 2:1 to 6:1 | A higher ratio may increase the concentration of free fatty acid. |
Table 2: General Cytotoxicity Profile of Fatty Acids in Cell Culture
| Fatty Acid Type | General Cytotoxicity | Key Considerations |
| Saturated Fatty Acids (e.g., Palmitate) | Generally more cytotoxic | Can induce apoptosis and endoplasmic reticulum stress. |
| Monounsaturated Fatty Acids (e.g., Oleate) | Generally less cytotoxic | Can be protective against saturated fatty acid-induced toxicity. |
| Polyunsaturated Fatty Acids | Variable | Effects depend on the specific fatty acid and its metabolites. |
| Short-Chain Fatty Acids | Generally well-tolerated at physiological concentrations | Can have signaling roles and affect cell proliferation and differentiation. |
| Alkyne-Modified Fatty Acids | Expected to be similar to their unmodified counterparts | The alkyne group is considered to have minimal impact on cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
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Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to a concentration of 50 mM.
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Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a concentration of 10% (w/v). Gently warm to 37°C to aid dissolution.
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Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 4:1 fatty acid to BSA).
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Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.
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Sterilization: Sterilize the final complex by passing it through a 0.22 µm filter.
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Dilution: Dilute the complex in complete cell culture medium to the desired final working concentration.
Protocol 2: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
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Treatment: The following day, treat the cells with a range of concentrations of the this compound-BSA complex. Include a vehicle control (BSA complex without the fatty acid).
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Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: A general experimental workflow for optimizing the use of this compound.
Caption: A flowchart to troubleshoot high cytotoxicity with this compound.
Technical Support Center: Optimizing Reaction Conditions for 8-Nonynoic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the esterification of 8-nonynoic acid. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful ester synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the esterification of this compound in a question-and-answer format.
Issue 1: Low or No Ester Yield
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Question: My reaction shows a low conversion to the desired this compound ester. What are the potential causes and how can I improve the yield?
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Answer: Low yields in the esterification of this compound can stem from several factors, primarily related to reaction equilibrium and catalyst efficiency.
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Reversible Reaction: The Fischer esterification, a common method for this conversion, is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.
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Solution: To shift the equilibrium towards the product, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture. Additionally, using a large excess of the alcohol reactant can also favor product formation.
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Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount, leading to a slow or stalled reaction.
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Solution: Use a fresh, anhydrous acid catalyst. The catalyst loading can be incrementally increased, for example, from 1 mol% to 5 mol% of the carboxylic acid.
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Suboptimal Temperature and Reaction Time: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions.
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Solution: For Fischer esterification, the reaction is typically carried out at the reflux temperature of the alcohol used. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring its progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Issue 2: Presence of Unexpected Side Products
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Question: I am observing unexpected peaks in my GC-MS analysis of the reaction mixture. What are the likely side reactions with this compound?
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Answer: The presence of the terminal alkyne in this compound makes it susceptible to certain side reactions, especially under the acidic conditions of Fischer esterification.
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Alkyne Hydration: Strong acid catalysts in the presence of water can lead to the hydration of the terminal triple bond, forming a methyl ketone as a significant byproduct.
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Solution: To minimize this, ensure anhydrous reaction conditions. If alkyne hydration remains a persistent issue, consider using milder, non-acidic esterification methods such as the Steglich or Mitsunobu reactions.
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Polymerization: Under harsh acidic conditions and high temperatures, alkynes can be prone to polymerization.
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Solution: Employ the minimum effective catalyst concentration and avoid excessive heating. Again, milder esterification methods can circumvent this issue entirely.
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Issue 3: Difficulties in Product Purification
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Question: How can I effectively purify the this compound ester from the reaction mixture?
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Answer: Purification of the ester involves removing unreacted starting materials, the catalyst, and any side products.
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Work-up Procedure: After the reaction is complete, the mixture should be cooled and the excess alcohol removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Subsequent washes with water and brine will remove water-soluble impurities.
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Chromatography: For high purity, column chromatography on silica gel is an effective method to separate the ester from non-polar byproducts and any remaining starting material. A gradient of ethyl acetate in hexanes is a common eluent system.
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Frequently Asked Questions (FAQs)
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Q1: What is the most common and cost-effective method for preparing simple esters of this compound?
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A1: The Fischer esterification is the most direct and economical method for preparing simple alkyl esters (e.g., methyl or ethyl esters) of this compound.[1] It involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, typically under reflux conditions.[1]
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-
Q2: Are there alternative esterification methods for this compound if my substrate is sensitive to strong acids?
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A2: Yes, for acid-sensitive substrates, milder methods are recommended.
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Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under neutral and mild temperature conditions.[2][3]
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Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[4] It proceeds with inversion of stereochemistry at the alcohol center.
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-
-
Q3: How can I monitor the progress of my esterification reaction?
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A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, the disappearance of the carboxylic acid spot and the appearance of a new, less polar ester spot indicates the reaction is proceeding. GC-MS can provide a more quantitative measure of the conversion.
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-
Q4: What is the role of the acid catalyst in Fischer esterification?
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A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
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Data Presentation
The following tables provide a qualitative comparison of common esterification methods for this compound and illustrative quantitative data for the esterification of a long-chain carboxylic acid.
Table 1: Qualitative Comparison of Esterification Methods for this compound
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Strong acid (e.g., H₂SO₄, p-TsOH) | Reflux in excess alcohol | Cost-effective, simple procedure. | Harsh acidic conditions can lead to alkyne hydration and other side reactions. Reversible reaction requiring water removal. |
| Steglich Esterification | DCC, DMAP | Mild, room temperature | Suitable for acid-sensitive substrates. High yields. | Stoichiometric amounts of coupling agents are needed, and the dicyclohexylurea byproduct can be difficult to remove. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild, low temperature | Excellent for sensitive substrates, proceeds with inversion of stereochemistry. | Requires stoichiometric amounts of reagents, and byproducts can complicate purification. |
Table 2: Illustrative Quantitative Data for Methyl Esterification of a Long-Chain Carboxylic Acid *
| Catalyst | Catalyst Loading (wt%) | Alcohol:Acid Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) |
| Sulfuric Acid | 1.5 | 30:1 | 65 | 2 | ~61 (Yield) |
| Amberlyst-15 | 15 | 10:1 | 60 | 6 | >95 |
| Sulfated Zirconia | 10 | 10:1 | 120 | 8 | ~90 |
*Data is for illustrative purposes and represents typical values for the esterification of long-chain carboxylic acids. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
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Reagent Addition: Add a large excess of methanol (e.g., 20 eq.), which also serves as the solvent.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
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Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
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Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 8-nonynoate.
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Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of this compound
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Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.2 eq.) portion-wise.
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 4-12 hours, monitoring the reaction by TLC.
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Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
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Extraction: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Workflow for Fischer Esterification of this compound.
Caption: Troubleshooting Logic for Low Ester Yield.
References
dealing with incomplete incorporation of 8-Nonynoic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the incomplete incorporation of 8-Nonynoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a medium-chain fatty acid characterized by a terminal alkyne group.[1][2] This terminal alkyne makes it a valuable reagent for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction allows for the efficient and specific covalent attachment of this compound to molecules containing an azide group, a process widely used in bioconjugation, drug development, and the synthesis of complex molecules.[1]
Q2: What are the most common reasons for the incomplete incorporation of this compound?
Incomplete incorporation, or low reaction yield, can stem from several factors:
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Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). If it becomes oxidized to Copper(II), the reaction rate will dramatically decrease. Phosphine reagents used in related ligation reactions are also prone to air oxidation.
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Side Reactions: Terminal alkynes, like that on this compound, can react with each other in a side reaction known as homo-coupling or dimerization, especially at higher temperatures.
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Sub-optimal Reaction Conditions: Factors like incorrect temperature, improper solvent, inaccurate reagent concentrations, or insufficient reaction time can all lead to poor yields.
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Reagent Purity and Stability: The purity of this compound, the azide-containing substrate, and solvents is critical. Contaminants can interfere with the reaction. Additionally, some products may be unstable and degrade under the reaction or workup conditions.
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Solubility Issues: The final conjugated product may have poor solubility in the reaction solvent, causing it to precipitate out of the solution and halt the reaction.
Q3: How can I confirm that my starting material is of high quality?
Ensure your this compound and other reagents are pure. It is good practice to verify the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) before starting a critical reaction. If necessary, purify reagents and solvents.
Q4: Are there copper-free alternatives for incorporating this compound?
Yes. Due to the potential toxicity of copper to living cells, several copper-free click chemistry methods have been developed. The most common is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses a strained cyclooctyne instead of a terminal alkyne. While this would require a modified version of the fatty acid (a cyclooctyne derivative), it eliminates the need for a metal catalyst entirely.
Troubleshooting Guide
Problem: Low or No Product Formation with Unreacted Starting Material
Q: My reaction analysis (e.g., TLC, LC-MS) shows primarily unreacted this compound and my azide substrate. What are the likely causes and how can I fix it?
A: This is a common issue that typically points to a problem with the reaction setup or catalyst. Follow this troubleshooting workflow.
References
Technical Support Center: Optimizing Solvent Conditions for 8-Nonynoic Acid Reactions
Welcome to the technical support center for 8-Nonynoic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
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High Solubility is expected in:
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Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can solvate both the polar carboxylic acid group and the nonpolar carbon chain.
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Chlorinated Solvents: Like Dichloromethane (DCM) and Chloroform, due to their ability to interact with the hydrocarbon portion of the molecule.
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Polar Protic Solvents: Including lower alcohols like Methanol and Ethanol, which can hydrogen bond with the carboxylic acid group.
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Moderate to Low Solubility is expected in:
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Nonpolar Solvents: Such as Hexane and Toluene. While the long carbon chain favors solubility, the polar carboxylic acid group limits it.
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Q2: I am observing low to no yield in my Sonogashira coupling reaction with this compound. What are the likely causes?
A2: Low or no yield in a Sonogashira coupling can be attributed to several factors:
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Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen and can decompose, appearing as palladium black.[2]
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Homocoupling (Glaser Coupling): The terminal alkyne of this compound can react with itself in the presence of the copper catalyst and oxygen, leading to the formation of a diyne byproduct.[3]
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Poorly Reactive Coupling Partner: The reactivity of the aryl/vinyl halide partner follows the trend I > Br > Cl. Aryl chlorides often require more specialized conditions.[2]
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Inappropriate Solvent: The chosen solvent may not adequately dissolve all reactants or may interfere with the catalytic cycle.
Q3: My esterification of this compound is not going to completion. What can I do?
A3: Incomplete esterification is a common issue, often related to the equilibrium nature of the reaction. Key factors include:
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Water Formation: The production of water as a byproduct can inhibit the forward reaction.[4]
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Substrate or Product Inhibition: High concentrations of the fatty acid, the alcohol, or the resulting ester can inhibit enzymatic catalysts if used.
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Catalyst Issues: The acid catalyst (e.g., H₂SO₄) may be at too low a concentration, or if a solid acid catalyst is used, it may be deactivated.
Q4: I am attempting a pyrrolidine-catalyzed reaction with this compound and observing multiple products. What could be the side reactions?
A4: Pyrrolidine-catalyzed reactions, such as aldol condensations, can have competing pathways:
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Self-Condensation: The aldehyde or ketone reactant can undergo self-condensation (homo-aldol reaction).
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Michael Addition vs. 1,2-Addition: With α,β-unsaturated carbonyl compounds, the reaction can proceed via either a Michael (1,4-) addition or a 1,2-addition to the carbonyl group.
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Retro-Aldol Reaction: Under certain conditions, the aldol product can revert to the starting materials.
Troubleshooting Guides
Sonogashira Coupling of this compound
Problem: Significant formation of a homocoupled diyne byproduct.
This is a common side reaction in Sonogashira couplings, particularly with terminal alkynes like this compound.
Troubleshooting Workflow for Sonogashira Homocoupling
Caption: Troubleshooting workflow for Sonogashira homocoupling.
| Potential Cause | Suggested Solution |
| Oxygen in the reaction | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. |
| High concentration of copper acetylide | Add the this compound solution slowly to the reaction mixture to keep its instantaneous concentration low. |
| Copper-catalyzed dimerization | If homocoupling persists, switch to a copper-free Sonogashira protocol. These often use specific palladium catalysts and ligands that don't require a copper co-catalyst. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting aryl/vinyl halide is consumed. |
Esterification of this compound
Problem: Low conversion to the ester product.
Troubleshooting Workflow for Low Esterification Conversion
Caption: Troubleshooting workflow for low esterification conversion.
| Potential Cause | Suggested Solution |
| Equilibrium limitation due to water | Remove water as it is formed. This can be achieved by azeotropic distillation with a Dean-Stark trap (if using a solvent like toluene) or by adding a dehydrating agent like molecular sieves. |
| Insufficient catalyst | Increase the loading of the acid catalyst. For solid acid catalysts, ensure they are properly activated and not poisoned by water. |
| Sub-optimal temperature | Increase the reaction temperature to favor the forward reaction, typically to the reflux temperature of the alcohol or solvent. |
| Unfavorable reactant ratio | Use a large excess of the alcohol to drive the equilibrium towards the product. This is particularly effective when the alcohol is also the solvent (e.g., methanol or ethanol). |
Solvent Selection and Data
The choice of solvent is critical for reaction success. The following table provides a summary of recommended solvents for common reactions of this compound and their expected impact on the reaction outcome.
Table 1: Solvent Recommendations for this compound Reactions (Note: The yield and reaction time are illustrative and will depend on the specific substrates and conditions.)
| Reaction Type | Recommended Solvents | Rationale | Expected Yield | Expected Reaction Time |
| Sonogashira Coupling | THF, DMF, Triethylamine (as solvent and base) | Good solubility for reactants and catalysts. Amines also act as a base. | 70-95% | 2-24 h |
| Steglich Esterification | DCM, THF, DMF | Aprotic solvents that do not interfere with the coupling reagents (e.g., DCC, EDC). | 80-98% | 4-12 h |
| Fischer Esterification | Excess alcohol (Methanol, Ethanol) | The alcohol serves as both reactant and solvent, driving the equilibrium forward. | 60-90% | 8-24 h |
| Pyrrolidine-catalyzed Aldol | DMSO, Chloroform, or neat | Polar aprotic solvents can facilitate the reaction. Some reactions proceed well without a solvent. | 50-85% | 12-48 h |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl iodide.
Workflow for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Materials:
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This compound
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Aryl iodide
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N) or Diisopropylamine (DIPA)
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Anhydrous, degassed solvent (e.g., THF or DMF)
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Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
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Add the anhydrous, degassed solvent and the amine base (2.0 eq).
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In a separate flask, dissolve this compound (1.2 eq) in a small amount of the reaction solvent.
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Add the this compound solution dropwise to the stirred reaction mixture.
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Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite®.
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Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification of this compound with Methanol
This protocol outlines the acid-catalyzed esterification of this compound to its methyl ester.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (serves as reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and maintain for 8-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester. Further purification can be done by chromatography if needed.
References
troubleshooting mass spectrometry analysis of 8-Nonynoic acid labeled lipids
Welcome to the technical support center for the mass spectrometry analysis of 8-Nonynoic acid labeled lipids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in lipid analysis?
This compound is a medium-chain fatty acid that contains a terminal alkyne group. This alkyne serves as a "bioorthogonal handle." In metabolic labeling experiments, cells are incubated with this compound, which gets incorporated into various lipid species through the cell's natural metabolic pathways. The alkyne handle then allows for the selective chemical tagging of these newly synthesized lipids using a "click chemistry" reaction, enabling their enrichment, visualization, and identification by mass spectrometry.
Q2: What is "click chemistry" and why is it necessary for this analysis?
Click chemistry refers to a set of reactions that are rapid, specific, and high-yielding.[1][2] The most common type used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the alkyne on the this compound labeled lipid reacts with an azide-containing reporter tag.[2] This is crucial for mass spectrometry analysis because:
-
Selective Enrichment: The reporter tag can be biotin, allowing for the isolation of labeled lipids from a complex mixture.
-
Enhanced Detection: The tag can be a fluorescent dye for imaging or a charged molecule that improves ionization efficiency in the mass spectrometer.[3]
Q3: Which internal standards should I use for quantification?
Accurate quantification is a significant challenge in lipidomics.[4] It is highly recommended to use internal standards to correct for variations in sample preparation and instrument response. The best choice is a stable isotope-labeled (e.g., ¹³C or ²H) lipid standard that is structurally identical or very similar to the analyte. If these are unavailable, odd-chain fatty acid-containing lipids can be used as they are typically low in abundance in most biological systems. The internal standard should be added as early as possible in the sample preparation workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiment, from sample preparation to data analysis.
Section 1: Metabolic Labeling & Lipid Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low incorporation of this compound into cellular lipids. | 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. Poor solubility or cellular uptake of the fatty acid. 4. Cell health issues (low viability or metabolic activity). | 1. Titrate the concentration of this compound (typically in the 10-100 µM range). 2. Perform a time-course experiment (e.g., 4, 12, 24 hours) to determine the optimal labeling time for your cell type and target lipid class. 3. Complex the this compound with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and uptake. 4. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Degradation of lipid samples. | 1. Enzymatic activity (lipases, phosphatases) post-harvest. 2. Oxidation of unsaturated fatty acids. | 1. Immediately flash-freeze cell pellets or tissue samples in liquid nitrogen after harvesting. 2. Work quickly and on ice during the extraction process. 3. Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent. |
Section 2: Click Chemistry Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no click reaction. | 1. Degradation of reagents (especially the copper(I) catalyst). 2. Presence of interfering substances in the lipid extract. 3. Incorrect reaction conditions (pH, temperature, time). | 1. Use freshly prepared solutions, especially the copper(I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate). 2. Ensure the lipid extract is clean. Consider an additional purification step like solid-phase extraction (SPE). 3. Optimize the reaction buffer and conditions. Refer to established protocols for lipid click chemistry. |
| Low recovery of labeled lipids after enrichment. | 1. Inefficient binding to the affinity resin (e.g., streptavidin beads for biotin tags). 2. Harsh washing steps leading to loss of bound lipids. 3. Inefficient elution from the resin. | 1. Ensure sufficient incubation time and mixing for the binding step. 2. Use milder wash buffers that do not disrupt the biotin-streptavidin interaction. 3. Optimize the elution conditions. This may involve using denaturing conditions or specific cleavage linkers in your reporter tag. |
Section 3: Mass Spectrometry Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity or poor ionization of labeled lipids. | 1. Ion suppression from co-eluting species or contaminants. 2. Suboptimal ionization source parameters. 3. The chemical nature of the lipid or the reporter tag results in poor ionization. | 1. Improve chromatographic separation to reduce co-elution. 2. Optimize source parameters (e.g., spray voltage, gas flow, temperature) for your specific labeled lipids. 3. Use a click chemistry reporter tag that contains a permanently charged group (e.g., a quaternary ammonium group) to improve ionization efficiency. |
| Difficulty in identifying and confirming the structure of labeled lipids. | 1. Unexpected or complex fragmentation patterns. 2. Lack of reference spectra for click-derivatized lipids. 3. Co-elution of isomeric species. | 1. Perform detailed MS/MS fragmentation studies at different collision energies to establish fragmentation rules for your labeled lipids. Certain neutral losses can be diagnostic for specific lipid classes after click modification. 2. Analyze synthetic standards of this compound labeled lipids if available. 3. Improve chromatographic separation. Consider using different column chemistries (e.g., reversed-phase vs. HILIC) or longer gradients. |
| Inaccurate or irreproducible quantification. | 1. Lack of or inappropriate internal standards. 2. Non-linear detector response. 3. Variations in extraction efficiency or instrument performance. | 1. Use a panel of appropriate internal standards, ideally stable isotope-labeled, added at the very beginning of the sample preparation. 2. Generate a calibration curve using synthetic standards to ensure the response is within the linear dynamic range of the instrument. 3. Process all samples, including controls and standards, in a randomized order to minimize systematic error. |
Experimental Protocols & Data
Protocol 1: General Workflow for this compound Labeling and Analysis
This protocol outlines the major steps from cell culture to mass spectrometry analysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a representative protocol for the click chemistry step. Note: Reagent concentrations and incubation times may need optimization.
-
Dry the Lipid Extract: Dry the lipid extract containing the this compound labeled lipids under a stream of nitrogen.
-
Prepare Reagent Stock Solutions:
-
Azide-Reporter Tag: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 50 mM in water (freshly prepared).
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand: 10 mM in DMSO.
-
-
Reaction Assembly:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or a chloroform/methanol mixture).
-
Add the reagents in the following order, vortexing gently after each addition:
-
Azide-Reporter Tag (e.g., to a final concentration of 100 µM).
-
TCEP or Sodium Ascorbate (e.g., to 1 mM).
-
TBTA ligand (e.g., to 100 µM).
-
CuSO₄ (e.g., to 50 µM).
-
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quenching and Purification: Stop the reaction by adding EDTA. Proceed with purification (e.g., solid-phase extraction) to remove excess reagents before MS analysis.
Table 1: Typical LC-MS/MS Parameters for Labeled Lipid Analysis
| Parameter | Typical Setting | Notes |
| LC Column | Reversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, 1.7 µm) | C18 provides good separation based on acyl chain length and unsaturation. |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Additives aid in ionization. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate | Isopropanol helps in eluting highly hydrophobic lipids. |
| Gradient | Start at ~30-40% B, ramp to 100% B over 15-20 minutes, hold, and re-equilibrate. | Gradient should be optimized to separate target lipid classes. |
| Flow Rate | 0.3 - 0.5 mL/min | Dependent on column dimensions. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode | Positive mode is often used for lipids derivatized with a positively charged tag. Negative mode is suitable for analyzing the unmodified fatty acid backbone. |
| MS Scan Type | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | DDA is good for discovering labeled species. DIA or Multiple Reaction Monitoring (MRM) is better for targeted quantification. |
| Collision Energy | Ramped or fixed | Optimize to achieve characteristic fragmentation of the derivatized lipids. |
Signaling & Metabolic Pathways
Metabolic Incorporation of this compound
This compound, as an analog of natural fatty acids, is activated to its Coenzyme A (CoA) derivative, 8-Nonynoyl-CoA. This activated form can then enter various lipid biosynthesis pathways. The diagram below illustrates its incorporation into two major classes of neutral lipids and phospholipids.
This guide is intended to provide a starting point for troubleshooting and protocol development. Specific experimental conditions will always require optimization based on the cell type, instrumentation, and research goals.
References
Validation & Comparative
A Head-to-Head Comparison: 8-Nonynoic Acid Versus Azido-Fatty Acids for Metabolic Labeling
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology and drug development, the precise tracking and identification of biomolecules are paramount for elucidating cellular processes and mechanisms of drug action. Metabolic labeling, utilizing bioorthogonal chemical reporters, has emerged as a powerful technique for these purposes. Among the reporters used for studying lipid metabolism and protein acylation, alkyne- and azide-functionalized fatty acids are prominent tools. This guide provides an objective comparison of 8-Nonynoic acid, a terminal alkyne-containing fatty acid, with commonly used azido-fatty acids. We present a synthesis of available data on their performance, detailed experimental protocols, and visualizations of relevant workflows and pathways to assist researchers in selecting the optimal probe for their experimental needs.
Introduction to Bioorthogonal Metabolic Labeling with Fatty Acid Analogs
Metabolic labeling with fatty acid analogs involves introducing fatty acids bearing bioorthogonal functional groups—typically terminal alkynes or azides—into cellular systems. These analogs are recognized and utilized by the cell's metabolic machinery, leading to their incorporation into newly synthesized lipids and acylated proteins. The bioorthogonal handle (alkyne or azide) is chemically inert to biological molecules but can be specifically and efficiently reacted with a complementary detection probe (an azide or alkyne, respectively) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This two-step strategy of metabolic incorporation followed by click chemistry enables the visualization, enrichment, and identification of lipid and protein targets.
This compound is a medium-chain fatty acid analog containing a terminal alkyne. Its relatively short chain length allows for its participation in various metabolic pathways.
Azido-fatty acids , such as 12-azidododecanoic acid and 16-azidohexadecanoic acid, are analogs of lauric acid and palmitic acid, respectively, and contain a terminal azide group. These are widely used to study protein acylation and lipid metabolism.
Performance Comparison: this compound vs. Azido-Fatty Acids
The choice between an alkyne- and an azide-functionalized fatty acid can significantly impact experimental outcomes, particularly concerning labeling efficiency, specificity, cytotoxicity, and the signal-to-noise ratio of detection. While direct, head-to-head quantitative comparisons in single studies are limited, a review of the available literature provides insights into their respective performance characteristics.
It is a generally observed principle in click chemistry applications that using an alkyne-bearing probe for metabolic labeling and an azide-bearing detection reagent results in lower background signals compared to the reverse strategy.[1][2]
| Feature | This compound (Alkyne Probe) | Azido-Fatty Acids (e.g., 12-Azidododecanoic Acid) | Key Considerations & References |
| Bioorthogonal Handle | Terminal Alkyne | Terminal Azide | The choice of handle dictates the complementary click chemistry partner. |
| Labeling Efficiency | Generally considered efficient for metabolic incorporation. Quantitative data is cell-type and context-dependent. | Efficiently incorporated into cellular lipids and proteins.[3] | Direct comparative quantitative data is scarce. Efficiency depends on chain length, cell type, and incubation conditions. |
| Background Signal | Generally lower background when used with azide-functionalized detection probes.[1][2] | Can lead to higher background fluorescence when used with alkyne-functionalized fluorophores. | The choice of detection reagent is a critical factor in signal-to-noise. |
| Cytotoxicity (IC50) | Data not readily available in common cell lines. | Data not readily available in common cell lines. | Cytotoxicity is an important consideration for live-cell imaging and long-term labeling studies. Researchers should determine the optimal, non-toxic concentration for their specific cell line and experimental duration. |
| Specificity | The small size of the alkyne group is thought to cause minimal perturbation to the fatty acid's structure and metabolic processing. | The azide group is also small and generally well-tolerated by cellular machinery. | Both probes are analogs and may not perfectly mimic the natural fatty acid's behavior. |
| Detection | Reacts with azide-functionalized probes (e.g., azide-fluorophores, azide-biotin). | Reacts with alkyne-functionalized probes (e.g., alkyne-fluorophores, alkyne-biotin). | A wide variety of detection probes are commercially available for both types of click chemistry reactions. |
Experimental Protocols
The following are detailed protocols for metabolic labeling of cultured mammalian cells with this compound and an azido-fatty acid, followed by click chemistry for detection.
Protocol 1: Metabolic Labeling with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol or DMSO
-
Phosphate-buffered saline (PBS)
-
Click chemistry reagents (e.g., azide-fluorophore, copper(II) sulfate, reducing agent like sodium ascorbate, copper ligand like TBTA or BTTAA)
Procedure:
-
Prepare Fatty Acid Stock Solution: Dissolve this compound in ethanol or DMSO to make a 10-50 mM stock solution. Store at -20°C.
-
Prepare Fatty Acid-BSA Complex:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
Add the this compound stock solution to the BSA solution to achieve the desired final concentration (typically 10-100 µM) and a final BSA concentration of 1%.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Plate cells to the desired confluency.
-
Remove the existing culture medium and wash the cells once with warm PBS.
-
Add the complete culture medium containing the this compound-BSA complex to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator. The optimal labeling time should be determined empirically for each cell type and experimental goal.
-
-
Cell Harvesting and Lysis:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated fatty acid.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation. The supernatant contains the labeled proteins and lipids.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction mix containing an azide-fluorophore or azide-biotin, copper(II) sulfate, a reducing agent, and a copper ligand.
-
Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Analysis:
-
The labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning or by western blot if using a biotin tag followed by streptavidin-HRP.
-
Labeled lipids can be analyzed by thin-layer chromatography (TLC) or mass spectrometry.
-
Protocol 2: Metabolic Labeling with Azido-Fatty Acid (e.g., 12-Azidododecanoic Acid)
This protocol outlines the procedure for labeling cells with an azido-fatty acid.
Materials:
-
12-Azidododecanoic acid
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Click chemistry reagents (e.g., alkyne-fluorophore, copper(II) sulfate, reducing agent, copper ligand)
Procedure:
-
Prepare Fatty Acid Stock Solution: Dissolve 12-azidododecanoic acid in DMSO to make a 20-100 mM stock solution. Store at -20°C.
-
Prepare Fatty Acid-BSA Complex:
-
Prepare a 20x solution by dissolving the 12-azidododecanoic acid in prewarmed, serum-free culture media containing 20% fatty acid-free BSA at 37°C.
-
Incubate for an additional 15 minutes at 37°C.
-
-
Cell Labeling:
-
Plate cells to the desired confluency.
-
Remove the existing culture medium and wash the cells once with warm PBS.
-
Add fresh medium and then add the 20x fatty acid-BSA complex to achieve the desired final concentration (typically 20-100 µM).
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Lysis:
-
Follow the same procedure as in Protocol 1, step 4.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction mix containing an alkyne-fluorophore or alkyne-biotin, copper(II) sulfate, a reducing agent, and a copper ligand.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
Analyze the labeled biomolecules as described in Protocol 1, step 6.
-
Visualizing Workflows and Pathways
To further aid in experimental design and understanding, the following diagrams, generated using Graphviz, illustrate a typical metabolic labeling workflow and a relevant signaling pathway.
Conclusion
Both this compound and azido-fatty acids are valuable tools for the metabolic labeling and study of fatty acid metabolism and protein acylation. The choice between an alkyne- and an azide-functionalized probe will depend on the specific experimental goals and the available detection reagents. For applications requiring high sensitivity and low background, particularly in fluorescence-based assays, the current evidence favors the use of alkyne-containing probes like this compound in combination with an azide-functionalized detection reagent. However, the lack of direct, quantitative comparative studies highlights the need for researchers to empirically determine the optimal probe and conditions for their specific biological system and research question. The protocols and workflows provided in this guide serve as a comprehensive starting point for these investigations.
References
quantitative analysis of 8-Nonynoic acid incorporation in proteomics
A Comparative Guide to Quantitative Analysis of 8-Nonynoic Acid Incorporation in Proteomics
For researchers, scientists, and drug development professionals, the accurate quantification of protein synthesis and modification is crucial for understanding cellular processes and identifying potential therapeutic targets. Metabolic labeling with bioorthogonal handles, such as this compound, offers a powerful tool for enriching and identifying newly synthesized or modified proteins. This guide provides an objective comparison of a quantitative proteomics workflow utilizing this compound with other established quantitative proteomics methods, supported by experimental data and detailed protocols.
Comparison of Quantitative Proteomics Methods
The selection of a quantitative proteomics strategy depends on various factors, including the biological system, experimental goals, and available instrumentation.[1] Below is a comparison of key features of a proposed this compound-based method and other common techniques.
| Feature | This compound (Bioorthogonal Labeling) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT/iTRAQ (Isobaric Labeling) | Label-Free Quantification |
| Principle | Metabolic incorporation of an alkyne-containing amino acid analog into proteins, followed by enrichment via click chemistry. | Metabolic incorporation of stable isotope-labeled amino acids ("heavy") in one cell population and normal amino acids ("light") in another.[2] | Chemical labeling of peptides from different samples with isobaric tags that have the same total mass but produce different reporter ions upon fragmentation.[3][4] | Direct comparison of the mass spectrometry signal intensity of peptides between different samples.[5] |
| Sample Type | Cell culture, organisms that can metabolically incorporate the label. | Primarily cell culture. | Any protein sample that can be digested into peptides. | Any protein sample that can be digested into peptides. |
| Multiplexing | Limited, typically binary comparisons unless combined with other labeling. | Up to 3-plex (light, medium, heavy). | Up to 18-plex with TMTpro. | Not inherently multiplexed at the labeling stage. |
| Quantification Level | MS1 (comparing peptide intensities of enriched proteins) or MS2 (if combined with isobaric tags). | MS1 (comparing intensities of "light" and "heavy" peptide pairs). | MS2 (comparing reporter ion intensities). | MS1 (comparing peptide intensities across runs). |
| Advantages | Specific enrichment of newly synthesized or modified proteins, temporal control of labeling. | High accuracy as samples are mixed early in the workflow, reducing sample preparation variability. | High degree of multiplexing, enabling comparison of many samples in a single run. | No special labeling reagents required, simpler sample preparation. |
| Disadvantages | Potential for incomplete labeling or toxicity of the analog, requires specific reagents for click chemistry. | Limited to organisms that can be metabolically labeled, expensive labeled amino acids. | Labeling occurs at the peptide level, introducing potential variability during sample processing before pooling. | Can be less accurate due to variations in instrument performance and sample processing between runs. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable quantitative proteomics experiments.
Protocol 1: this compound Metabolic Labeling and Enrichment
This protocol is based on the principles of bioorthogonal non-canonical amino acid tagging (BONCAT).
-
Cell Culture and Labeling:
-
Culture cells in a medium depleted of the natural amino acid that this compound will replace (e.g., methionine-free medium for an analog like L-azidohomoalanine, a related bioorthogonal handle).
-
Supplement the medium with this compound at a predetermined optimal concentration.
-
Incubate the cells for a desired period to allow for incorporation into newly synthesized proteins.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them using a suitable buffer containing protease inhibitors.
-
Quantify the total protein concentration.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add a capture reagent containing a complementary reactive group (e.g., an azide-biotin tag).
-
Add the click chemistry reaction cocktail (e.g., copper (I) catalyst, ligand, and reducing agent).
-
Incubate to allow for the covalent ligation of the biotin tag to the this compound-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a protease such as trypsin.
-
Incubate to digest the captured proteins into peptides.
-
Collect the supernatant containing the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides using appropriate software.
-
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Culture and Labeling:
-
Culture one population of cells in a "light" medium containing normal amino acids.
-
Culture a second population of cells in a "heavy" medium where one or more essential amino acids (e.g., lysine and arginine) are replaced with stable isotope-labeled counterparts (e.g., 13C6-lysine, 13C615N4-arginine).
-
Ensure complete incorporation of the heavy amino acids over several cell divisions.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" cell populations.
-
Digest the combined protein mixture into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
-
Protocol 3: Tandem Mass Tag (TMT) Labeling
-
Protein Digestion:
-
Digest protein samples from each condition separately into peptides using trypsin.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different TMT reagent.
-
Quench the labeling reaction.
-
-
Sample Pooling:
-
Combine the labeled peptide samples in equal amounts.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled peptide mixture by LC-MS/MS.
-
During MS/MS fragmentation, the TMT tags release reporter ions of different masses.
-
Quantify the relative abundance of peptides (and thus proteins) by comparing the intensities of the reporter ions in the MS2 spectra.
-
Protocol 4: Label-Free Quantification
-
Protein Digestion:
-
Digest protein samples from each condition separately into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide sample separately by LC-MS/MS, ensuring high reproducibility in chromatography and instrument performance.
-
-
Data Analysis:
-
Align the chromatograms from all runs.
-
Compare the signal intensities or spectral counts of the same peptides across different runs to determine relative protein abundance.
-
Visualizing the Workflows
The following diagrams illustrate the key steps in each quantitative proteomics workflow.
References
A Researcher's Guide to Metabolic Labeling: Cross-Validation of 8-Nonynoic Acid
For researchers, scientists, and drug development professionals, the precise interrogation of lipid metabolism and protein acylation is paramount. This guide provides an objective comparison of 8-Nonynoic acid, an alkyne-containing fatty acid analog, with other metabolic labeling methods. We present a cross-validation of its performance, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate tools for your research needs.
Introduction to this compound and Metabolic Labeling
This compound is a valuable chemical probe for studying the dynamic processes of fatty acid metabolism and protein acylation. Its terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This two-step approach—metabolic incorporation followed by click chemistry-mediated detection—provides a powerful platform for tracking the uptake, trafficking, and incorporation of fatty acids into complex lipids and proteins within living cells.
Comparison with Alternative Metabolic Labeling Methods
The validation of this compound as a metabolic labeling tool is best understood by comparing it with alternative methods. The primary alternatives include other fatty acid analogs with different chemical reporters, as well as traditional labeling techniques.
| Feature | This compound (Alkyne) | Azide-Containing Fatty Acids | Stable Isotope-Labeled FAs | Radiolabeled Fatty Acids | Fluorescently Labeled FAs |
| Detection Method | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Mass Spectrometry | Autoradiography, Scintillation Counting | Fluorescence Microscopy/Spectroscopy |
| Detection Sensitivity | High (low femtomole range with fluorescence)[1] | High | Moderate to High | Very High | High |
| Specificity | High for metabolically incorporated lipids/proteins | High for metabolically incorporated lipids/proteins | Very High (chemically identical to endogenous molecules) | High | Moderate (fluorophore may alter metabolism) |
| Perturbation to System | Low (small alkyne tag) | Low (small azide tag) | Very Low (minimal mass change) | High (radiation can cause cellular damage) | Moderate to High (bulky fluorophore) |
| Ease of Use | Relatively straightforward two-step process | Relatively straightforward two-step process | Requires specialized mass spectrometry equipment and data analysis | Requires handling of radioactive materials and specialized facilities | Direct visualization, but potential for photobleaching and artifacts |
| Multiplexing Capability | High (with different fluorophores) | High (with different fluorophores) | Moderate (limited by mass resolution) | Low | High (with different fluorophores) |
| In Vivo Applicability | Yes | Yes | Yes | Limited due to radioactivity | Limited by tissue penetration of light |
| Relative Cost | Moderate | Moderate | High | Moderate (including disposal costs) | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of metabolic labeling experiments.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Fatty Acid Stock Solution: Dissolve this compound in ethanol to create a 10 mM stock solution.
-
Prepare Labeling Medium:
-
Prepare a 10X solution of the fatty acid by diluting the stock solution in complete culture medium. For a final labeling concentration of 100 µM, dilute the 10 mM stock 1:100.
-
Complex the fatty acid with fatty acid-free BSA at a 2:1 molar ratio (fatty acid:BSA) to improve solubility and cellular uptake.[2]
-
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Metabolic Labeling: Remove the culture medium and replace it with the prepared labeling medium containing this compound.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time will depend on the cell type and the specific metabolic process being studied.[2]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated fatty acid. The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.[2]
Protocol 2: Click Chemistry Reaction for Detection of this compound
This protocol outlines the steps for performing a click reaction on lysates from cells metabolically labeled with this compound.
Materials:
-
Cell lysate from Protocol 1
-
Azide-functionalized reporter molecule (e.g., fluorescent azide or biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the reaction mix. The final concentrations of reagents may need optimization, but a typical starting point is:
-
100 µM azide-reporter
-
1 mM CuSO₄
-
5 mM sodium ascorbate (freshly prepared)
-
100 µM TBTA
-
-
Reaction: Add the click chemistry reaction mix to the cell lysate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if a fluorescent azide is used.[2]
-
Sample Preparation for Analysis: Following the click reaction, the sample can be prepared for downstream analysis:
-
For SDS-PAGE and in-gel fluorescence scanning: Add 4X Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel.
-
For enrichment of biotinylated proteins: Proceed with streptavidin-bead pulldown protocols.
-
Protocol 3: Stable Isotope Labeling of Cellular Lipids
This protocol provides a general workflow for tracing fatty acid metabolism using stable isotope-labeled fatty acids.
Materials:
-
Stable isotope-labeled fatty acid (e.g., ¹³C₁₆-Palmitic acid)
-
Cell line of interest
-
Culture medium
-
Fatty acid-free BSA
-
Solvents for lipid extraction (e.g., chloroform, methanol)
Procedure:
-
Prepare Labeled Fatty Acid Medium: Prepare a stock solution of the stable isotope-labeled fatty acid and complex it with fatty acid-free BSA, similar to Protocol 1.
-
Cell Culture and Labeling: Culture cells in the medium containing the labeled fatty acid for a desired period.
-
Harvesting and Lipid Extraction: Harvest the cells and perform a lipid extraction using a standard method like the Bligh-Dyer or Folch extraction.
-
Mass Spectrometry Analysis: Analyze the lipid extract by mass spectrometry to identify and quantify the incorporation of the stable isotope into different lipid species.
Visualizing Cellular Processes with this compound
To illustrate the application of this compound in studying cellular signaling, we present a diagram of the Wnt signaling pathway, where protein acylation plays a critical regulatory role.
Caption: Wnt signaling pathway highlighting the role of protein acylation.
The acylation of Wnt proteins, such as palmitoylation, is crucial for their secretion and interaction with the Frizzled family of receptors. Metabolic labeling with this compound can be used to study this and other fatty acylation events in the cell, providing insights into how these modifications regulate signaling pathways.
Below is the experimental workflow for metabolic labeling and subsequent analysis.
Caption: Experimental workflow for this compound labeling.
Conclusion
This compound, in conjunction with click chemistry, offers a powerful and versatile approach for the dynamic study of fatty acid metabolism and protein acylation. Its high sensitivity and relatively low perturbation to biological systems make it a valuable tool for researchers. While alternative methods such as stable isotope and radiolabeling provide unique advantages in terms of minimal perturbation and sensitivity, respectively, the ease of use and multiplexing capabilities of this compound make it a highly attractive option for a wide range of applications in cell biology and drug discovery. The choice of labeling method should be guided by the specific research question, the required level of sensitivity, and the available instrumentation.
References
Validation of 8-Nonynoic Acid as a Non-Perturbative Metabolic Probe: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the selection of an appropriate metabolic probe is a critical determinant of experimental success. This guide provides a comprehensive validation and comparison of 8-nonynoic acid, a medium-chain alkynyl fatty acid, against other commonly employed metabolic probes. By presenting objective performance comparisons, supporting experimental data, and detailed protocols, this guide aims to facilitate an informed choice of methodology for tracking fatty acid metabolism in living systems.
Introduction to this compound
This compound is a synthetic, medium-chain fatty acid analog that contains a terminal alkyne group. This bioorthogonal handle allows for its use as a metabolic probe in conjunction with "click chemistry," a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Once metabolically incorporated into cellular lipids and acylated proteins, the alkyne group of this compound can be covalently linked to a reporter molecule, such as a fluorophore or biotin, which bears a complementary azide group. This two-step strategy of metabolic labeling followed by click chemistry-mediated detection provides a powerful and versatile platform for the dynamic analysis of lipid metabolism.
Comparison with Alternative Metabolic Probes
The utility of this compound as a metabolic probe is best understood through a direct comparison with alternative methods for tracing fatty acid metabolism. The primary alternatives include other alkyne-containing fatty acid probes with different chain lengths and stable isotope-labeled fatty acids.
Table 1: Performance Comparison of Metabolic Probes for Fatty Acid Tracing
| Feature | This compound (C9, Alkyne) | 17-Octadecynoic Acid (C18, Alkyne) | Stable Isotope-Labeled Fatty Acids (e.g., ¹³C-Palmitate) |
| Principle of Detection | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) | Mass Spectrometry |
| Chain Length | Medium-Chain | Long-Chain | Varies (typically long-chain) |
| Incorporation Efficiency | High in specific pathways, may differ from long-chain fatty acids. | High, mimics natural long-chain fatty acids. | Identical to endogenous fatty acids. |
| Potential for Metabolic Perturbation | Minimal for many pathways, but the shorter chain length can alter metabolic fate compared to long-chain fatty acids.[1][2] | The alkyne group can cause minor perturbations; may be resistant to β-oxidation. | Considered non-perturbative as it is chemically identical to the natural molecule.[3] |
| Detection Sensitivity | High, dependent on click chemistry efficiency and reporter molecule. | High, similar to other alkyne probes. | High, dependent on mass spectrometer sensitivity. |
| Versatility of Application | Fluorescence imaging, affinity purification, proteomics. | Fluorescence imaging, affinity purification, proteomics. | Flux analysis, metabolomics. |
| Ease of Use | Requires a two-step process (labeling and click reaction). | Requires a two-step process (labeling and click reaction). | Requires specialized mass spectrometry equipment and data analysis. |
Table 2: Application-Specific Suitability of Metabolic Probes
| Application | This compound | 17-Octadecynoic Acid | Stable Isotope-Labeled Fatty Acids |
| Visualization of Lipid Droplets | Excellent | Excellent | Not suitable for direct imaging |
| Identification of Acylated Proteins | Good, may favor proteins acylated with medium-chain fatty acids. | Excellent, particularly for palmitoylation and stearoylation studies. | Not directly applicable for protein acylation studies. |
| Metabolic Flux Analysis | Indirectly, by quantifying labeled lipids. | Indirectly, by quantifying labeled lipids. | Gold standard for quantitative flux analysis.[4] |
| Studies of β-oxidation | Can be used to track uptake and initial incorporation, but the alkyne may alter subsequent metabolism. | May be resistant to β-oxidation, making it a probe for uptake and acylation rather than catabolism. | Excellent for tracing the complete oxidation pathway. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes a general procedure for the metabolic labeling of cultured mammalian cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 10-100 mM stock solution. Store at -20°C.
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
Warm the BSA solution to 37°C.
-
Add the this compound stock solution to the warm BSA solution to achieve the desired final concentration (typically 10-100 µM for cell treatment) and a final BSA concentration of 1%.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Metabolic Labeling:
-
Plate cells and allow them to adhere and reach the desired confluency (e.g., 70-80%).
-
Remove the growth medium and replace it with fresh medium containing the this compound-BSA complex.
-
Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a CO₂ incubator. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.
-
-
Cell Harvesting:
-
After incubation, remove the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated this compound.
-
The cells are now ready for downstream applications, such as cell lysis for biochemical analysis or fixation for imaging.
-
Protocol 2: Click Chemistry Reaction for Detection of Labeled Biomolecules
This protocol outlines the steps for performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on lysates from cells metabolically labeled with this compound.
Materials:
-
Cell lysate containing alkyne-labeled biomolecules (from Protocol 1)
-
Azide-reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order. It is crucial to add the copper sulfate after the ligand and the reducing agent last to initiate the reaction.
-
Cell lysate (containing 10-50 µg of protein)
-
Azide-reporter molecule (final concentration 10-100 µM)
-
TBTA or THPTA ligand (final concentration 50-100 µM)
-
CuSO₄ (final concentration 0.5-1 mM)
-
TCEP or Sodium Ascorbate (final concentration 1-5 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if a fluorescent azide is used.
-
Sample Preparation for Analysis:
-
For SDS-PAGE and in-gel fluorescence scanning: Add 4X Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel.
-
For enrichment of biotinylated proteins: Proceed with streptavidin-bead pulldown protocols.
-
Signaling Pathways and Experimental Workflows
Fatty Acid Metabolism and Signaling
Fatty acids are not only essential building blocks for complex lipids and a major source of energy through β-oxidation, but they also act as signaling molecules that regulate a variety of cellular processes.[5] this compound can be used to probe these pathways by tracing its incorporation into various lipid species and its influence on signaling cascades.
Cellular metabolism of this compound.
Experimental Workflow for Metabolic Labeling and Analysis
The general workflow for using this compound as a metabolic probe involves several key steps, from initial cell culture to final data analysis.
Experimental workflow for metabolic labeling.
Logical Relationship of Probe Selection
The choice of metabolic probe should be guided by the specific research question. This diagram illustrates the decision-making process based on the desired experimental outcome.
Decision tree for metabolic probe selection.
Conclusion
This compound is a valuable and versatile tool for the dynamic investigation of fatty acid metabolism. Its utility as a metabolic labeling probe, combined with the specificity and efficiency of click chemistry, offers significant advantages in sensitivity and application diversity over traditional methods. As a medium-chain fatty acid analog, it provides a unique window into metabolic pathways that may differ from those of long-chain fatty acids. While the introduction of an alkyne group represents a minor perturbation compared to the native molecule, the benefits of this approach for visualizing and tracking fatty acid metabolism in real-time often outweigh this consideration. The choice between this compound, longer-chain alkyne probes, and stable isotope-labeled fatty acids should be carefully considered based on the specific biological question being addressed. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different click chemistry reagents for 8-Nonynoic acid
For researchers, scientists, and drug development professionals working with 8-Nonynoic acid, a versatile building block for introducing an aliphatic spacer with a terminal alkyne, the choice of click chemistry reagent is critical for successful bioconjugation, labeling, and material synthesis. This guide provides an objective comparison of the two primary click chemistry methodologies for this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The performance of various reagents within each category is evaluated based on reaction kinetics, biocompatibility, and ease of use, supported by experimental data from analogous systems.
Executive Summary
The selection between CuAAC and SPAAC is primarily dictated by the experimental context, particularly the tolerance for copper catalysis.
-
CuAAC offers significantly faster reaction rates, making it ideal for applications where rapid and complete conjugation is paramount and the biological system can tolerate the presence of a copper catalyst. The choice of ligand is crucial for both accelerating the reaction and mitigating copper-induced cytotoxicity.
-
SPAAC is the preferred method for live-cell imaging and in vivo applications where copper toxicity is a concern. The reaction rate is dependent on the ring strain of the cyclooctyne reagent, with more strained structures exhibiting faster kinetics.
This guide will delve into a detailed comparison of the reagents used in both methods, providing quantitative data, experimental protocols, and visual workflows to aid in selecting the optimal click chemistry strategy for your research needs.
Data Presentation: Quantitative Comparison of Reagents
The following tables summarize the key performance indicators for various click chemistry reagents. The kinetic data, presented as second-order rate constants (k), are based on reactions with model azides (e.g., benzyl azide) and provide a reliable basis for comparing the relative reactivity of the different reagents with this compound.
Table 1: Comparison of CuAAC Ligands
| Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility/Cytotoxicity | Key Characteristics |
| TBTA (Tris(benzyltriazolylmethyl)amine) | ~1 - 10 | Moderate | The first-generation ligand, effective but has poor water solubility, which can lead to precipitation in aqueous media.[1][2] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | ~10 - 100 | Good | Water-soluble analog of TBTA, shows improved biocompatibility and is suitable for many biological applications.[1][2] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | >100 | Excellent | A highly water-soluble ligand that significantly accelerates the CuAAC reaction and offers superior biocompatibility by minimizing copper-induced reactive oxygen species (ROS) formation. |
Table 2: Comparison of SPAAC Cyclooctyne Reagents
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Biocompatibility | Key Characteristics |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Excellent | Smaller and less lipophilic than other cyclooctynes, but exhibits the slowest reaction rate. |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | Excellent | Offers a good balance of reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | Excellent | Generally exhibits the highest reaction rates among commercially available, stable cyclooctynes, making it a popular choice for rapid labeling. |
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC reactions with this compound are provided below. These protocols are starting points and may require optimization based on the specific azide-containing molecule and experimental conditions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction of this compound with an azide-containing molecule in an aqueous buffer.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA or BTTAA ligand stock solution (e.g., 50 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility
Procedure:
-
In a microcentrifuge tube, dissolve the this compound and the azide-containing molecule in PBS. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Add the copper-chelating ligand (THPTA or BTTAA) to the reaction mixture. A typical ligand-to-copper ratio is 5:1.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature. Reaction times can range from 30 minutes to a few hours, depending on the concentrations of the reactants and the chosen ligand.
-
The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or by using a fluorogenic azide.
-
Once the reaction is complete, the resulting triazole product can be purified using standard chromatographic techniques if necessary.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free click reaction between this compound and an azide-containing molecule using a DBCO-functionalized reagent as an example.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
DBCO-functionalized reagent (e.g., DBCO-amine, DBCO-NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility
Procedure:
-
If not already functionalized, the this compound or the azide-containing molecule needs to be conjugated with the DBCO moiety. For example, the carboxylic acid of this compound can be coupled to a DBCO-amine using standard amide bond formation chemistry.
-
In a microcentrifuge tube, dissolve the alkyne-functionalized this compound (now containing the DBCO group) and the azide-containing molecule in PBS. Use a minimal amount of an organic co-solvent if necessary for solubility.
-
Mix the components and allow the reaction to proceed at room temperature. Reaction times for SPAAC are generally longer than for CuAAC and can range from 1 to 24 hours.
-
Monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, etc.).
-
Upon completion, purify the triazole product as required.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the experimental workflows and the fundamental principles of the described click chemistry reactions.
References
A Comparative Guide to the Bioorthogonality of 8-Nonynoic Acid in Diverse Biological Systems
For researchers, scientists, and drug development professionals, the ability to track molecules in living systems with minimal perturbation is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, and 8-Nonynoic acid has emerged as a valuable fatty acid analog for metabolic labeling. Its terminal alkyne group allows for specific chemical ligation to reporter molecules via "click chemistry," enabling the visualization and analysis of lipid metabolism and protein acylation. This guide offers an objective comparison of this compound's performance across different biological systems, supported by experimental data and detailed protocols.
Quantitative Performance Data
The utility of a bioorthogonal reporter is determined by its metabolic incorporation efficiency and its potential for cytotoxicity. While direct comparative studies for this compound across multiple systems are limited, we can infer its performance from data on similar short-chain fatty acid analogs.
Table 1: Representative Cytotoxicity of Functionalized Fatty Acid Derivatives in Mammalian Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-oleyl-retinamide | MCF-7 (Breast Cancer) | MTT | ~25 | [1] |
| N-oleyl-retinamide | HepG2 (Liver Cancer) | MTT | >50 | [1] |
| N-oleyl-retinamide | HEK293 (Normal Kidney) | MTT | >50 | [1] |
| ICD-85 (Free Drug) | HeLa (Cervical Cancer) | MTT | 25 ± 2.9 | [1] |
| ICD-85 (Nanoparticle) | HeLa (Cervical Cancer) | MTT | 15.5 ± 2.4 | [1] |
Note: IC50 values are highly dependent on the specific compound, cell line, and experimental conditions. This table provides a general reference for the cytotoxicity of modified fatty acids.
Table 2: Factors Influencing Metabolic Labeling Efficiency with Alkyne-Tagged Fatty Acids
| Factor | Influence on Labeling Efficiency | Rationale |
| Chain Length | Shorter chains may have broader substrate specificity. | Different acyltransferases exhibit preferences for specific fatty acid chain lengths. |
| Solubility | Poor solubility can limit cellular uptake and labeling. | Longer chain fatty acids are less soluble in aqueous media. |
| Cellular Metabolism | The metabolic state of the cell can affect incorporation. | Cells with high rates of fatty acid metabolism may show higher labeling. |
| Toxicity | High concentrations of fatty acid analogs can be toxic. | Cytotoxicity can reduce metabolic activity and labeling. |
Comparative Analysis in Different Biological Systems
Mammalian Cell Culture (e.g., HeLa, HEK293)
In mammalian cells, this compound is readily taken up and activated to its coenzyme A (CoA) thioester, 8-nonynoyl-CoA. This allows it to be incorporated into various metabolic pathways, including protein acylation and lipid synthesis. The efficiency of labeling can be influenced by the cell type and its metabolic state. For instance, cancer cell lines with upregulated fatty acid metabolism may exhibit higher incorporation rates.
Bacterial Systems (e.g., E. coli)
While less common than in mammalian systems, bioorthogonal labeling with fatty acid analogs is also feasible in bacteria. This compound has been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria, by targeting fatty acid synthesis. This suggests that it is actively metabolized by bacteria. For labeling purposes, the concentration and incubation time need to be carefully optimized to achieve sufficient incorporation without causing excessive toxicity.
In Vivo Models (e.g., Mice)
The in vivo application of this compound is an emerging area. Key considerations for its use in whole organisms include its biodistribution, stability, and clearance. Short-chain fatty acids are generally rapidly metabolized. The introduction of the alkyne group may alter the metabolic fate and pharmacokinetic profile of this compound compared to its natural counterpart. In vivo studies with short-chain fatty acid derivatives suggest that they are distributed to various organs, with the liver playing a major role in their metabolism. The route of administration (e.g., intravenous vs. oral) can significantly impact the biodistribution.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes a general procedure for the metabolic labeling of cultured mammalian cells with this compound.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol or DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in ethanol or DMSO to a concentration of 10-50 mM.
-
Prepare Labeling Medium:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
Dilute the this compound stock solution into complete cell culture medium to the desired final concentration (typically 10-100 µM).
-
To enhance solubility and cellular uptake, the fatty acid can be complexed with BSA.
-
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Metabolic Labeling: Replace the culture medium with the prepared labeling medium.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
The cells are now ready for downstream applications such as cell lysis and click chemistry.
-
Protocol 2: Bioorthogonal Labeling of E. coli with this compound (General Approach)
This protocol provides a general framework for labeling E. coli with this compound, adapted from protocols for other bioorthogonal reporters.
Materials:
-
This compound
-
E. coli strain of interest
-
Luria-Bertani (LB) broth or minimal medium
-
PBS
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Bacterial Culture: Grow E. coli in LB broth or a suitable minimal medium to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Metabolic Labeling: Add this compound to the bacterial culture to a final concentration that needs to be optimized (e.g., 50-500 µM).
-
Incubation: Continue to incubate the culture for a defined period (e.g., 1-4 hours) at 37°C with shaking.
-
Cell Harvesting:
-
Pellet the bacteria by centrifugation.
-
Wash the bacterial pellet twice with ice-cold PBS to remove excess this compound.
-
The labeled bacteria can now be used for subsequent analysis.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol describes the "click" reaction to attach a reporter molecule (e.g., a fluorophore or biotin) to the metabolically incorporated this compound.
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Azide-functionalized reporter molecule (e.g., Azide-Fluorophore, Azide-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Copper(II) sulfate (CuSO4)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate (50-100 µg of protein), azide-reporter molecule, TCEP, TBTA, and CuSO4 in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
Sample Preparation for Analysis: The sample can now be prepared for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or affinity purification.
Visualizations
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Metabolic activation and incorporation of this compound.
Caption: Factors for comparing bioorthogonality across systems.
References
Illuminating Cellular Processes: A Comparative Guide to 8-Nonynoic Acid for Cellular Uptake and Distribution Studies
For researchers, scientists, and drug development professionals, tracking the cellular fate of fatty acids is crucial for understanding a wide range of physiological and pathological processes. This guide provides a comprehensive comparison of 8-Nonynoic acid, a bioorthogonal alkyne-containing fatty acid, with other common probes for validating cellular uptake and distribution. We present a synthesis of experimental data and detailed protocols to empower informed decisions in experimental design.
This compound is a medium-chain fatty acid analog that contains a terminal alkyne group. This unique chemical handle allows for its detection via a highly specific and efficient bioorthogonal reaction known as "click chemistry."[1] Once cells are incubated with this compound, it is incorporated into various cellular pathways. The alkyne group can then be covalently linked to a reporter molecule, such as a fluorophore or a biotin tag, enabling visualization and quantification of its distribution within the cell.[2][3] This metabolic labeling approach offers a powerful alternative to traditional methods like radiolabeling.
Performance Comparison: this compound vs. Alternative Probes
The selection of a fatty acid probe depends on the specific experimental goals, cell type, and available detection methods. Here, we compare this compound with other commonly used alternatives.
| Feature | This compound (Alkyne Probe) | Fluorescent Fatty Acid Probes (e.g., BODIPY-FAs) | Radiolabeled Fatty Acids (e.g., ³H-Palmitic Acid) |
| Detection Method | Click Chemistry (Fluorescence, Biotinylation) | Direct Fluorescence Microscopy/Spectrometry | Scintillation Counting, Autoradiography |
| Temporal Resolution | High; allows for pulse-chase experiments to track dynamic processes. | High; enables real-time imaging of uptake. | Moderate; often requires longer exposure times. |
| Spatial Resolution | High; enables subcellular localization with microscopy. | High; excellent for imaging cellular distribution. | Low to moderate; subcellular detail can be limited. |
| Multiplexing Capability | High; different alkynes/azides can be used with distinct reporters. | Moderate; spectral overlap can be a limitation. | Low; difficult to distinguish between different isotopes simultaneously. |
| Perturbation to Biology | Minimal; the alkyne group is small and relatively non-perturbing.[3] | Moderate; the bulky fluorophore can alter metabolic processing and distribution. | Minimal; isotopes are chemically identical to the natural atom. |
| Safety | Non-radioactive, requires handling of copper catalyst (for CuAAC). | Non-radioactive. | Requires specialized handling and disposal of radioactive materials. |
| Cost | Moderate; synthesis of the probe and click chemistry reagents. | High; fluorescently labeled lipids can be expensive. | Moderate to high; includes cost of isotope and disposal. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol outlines the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol or DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Fatty Acid Stock Solution: Dissolve this compound in ethanol or DMSO to create a stock solution (e.g., 10-50 mM).
-
Prepare Labeling Medium:
-
Complex the this compound with fatty acid-free BSA to enhance its solubility and cellular uptake. A common molar ratio is 2:1 to 4:1 (fatty acid:BSA).
-
Dilute the this compound-BSA complex in complete cell culture medium to the desired final concentration (typically 10-100 µM). The optimal concentration should be determined empirically for each cell line.
-
-
Cell Labeling:
-
Seed cells in an appropriate culture vessel and allow them to reach the desired confluency (e.g., 70-80%).
-
Remove the existing culture medium and wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 1-24 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time will influence the extent of incorporation into different lipid classes.[1]
-
-
Cell Harvesting:
-
After incubation, remove the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove unincorporated this compound.
-
The cells are now ready for downstream applications, such as lipid extraction or fixation for imaging, followed by a click chemistry reaction.
-
Protocol 2: Click Chemistry Reaction for Visualization
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent reporter to the incorporated this compound.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., Sodium Ascorbate)
-
A copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Fix and Permeabilize Cells (for imaging):
-
Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
-
Prepare Click Reaction Mix: Prepare fresh stock solutions of the reagents. In a microcentrifuge tube, combine the following in order:
-
Azide-fluorophore (final concentration of 1-10 µM)
-
Copper(II) sulfate (final concentration of 100-200 µM)
-
Copper ligand (final concentration of 500 µM - 1 mM)
-
Sodium ascorbate (final concentration of 2.5-5 mM, added last to initiate the reaction)
-
-
Reaction Incubation:
-
Add the click reaction mix to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain nuclei with DAPI if desired.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizing the Workflow and Cellular Pathways
To aid in the conceptual understanding of the experimental process and the biological context, the following diagrams are provided.
Metabolic labeling and detection workflow for this compound.
Potential metabolic pathways for this compound within a cell.
Conclusion
This compound, in conjunction with click chemistry, provides a robust and versatile platform for the study of fatty acid uptake and metabolism. Its small, bioorthogonal alkyne handle offers a minimally perturbative approach to track the dynamic processes of lipid trafficking and incorporation into complex lipids. While alternative methods each have their specific advantages, the combination of high sensitivity, spatial resolution, and safety makes this compound a valuable tool for researchers in cell biology and drug development. The provided protocols and comparative data serve as a foundation for the successful implementation of this technology in a research setting.
References
A Comparative Analysis of the Metabolic Fates of 8-Nonynoic Acid and 8-Nonenoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the metabolic pathways of 8-Nonynoic acid and 8-Nonenoic acid. Due to a notable absence of direct comparative studies in the scientific literature, this analysis is based on established principles of fatty acid metabolism for acetylenic (containing a triple bond) and monounsaturated (containing a double bond) fatty acids, respectively. The metabolic schemes presented are inferred from the known enzymatic processes that govern the breakdown and synthesis of analogous fatty acids.
Introduction
This compound and 8-Nonenoic acid are nine-carbon fatty acids that differ in the nature of their unsaturation at the eighth carbon. This compound possesses a triple bond (alkyne), while 8-Nonenoic acid has a double bond (alkene). This structural difference is predicted to have significant implications for their respective metabolic processing within biological systems. While monounsaturated fatty acids are common dietary components and readily metabolized, acetylenic fatty acids are less common and can act as inhibitors of fatty acid metabolism.
Inferred Metabolic Pathways
8-Nonenoic Acid: A Substrate for Beta-Oxidation
As a monounsaturated fatty acid, 8-Nonenoic acid is expected to undergo mitochondrial beta-oxidation, a catabolic process that breaks down fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2.[1][2][3] The process for unsaturated fatty acids requires additional enzymes to handle the double bond.[3][4]
The beta-oxidation of 8-Nonenoic acid would proceed through the following steps after activation to 8-Nonenoyl-CoA:
-
Initial Cycles of Beta-Oxidation: Three cycles of beta-oxidation would occur, shortening the fatty acyl-CoA chain by two carbons in each cycle and producing three molecules of acetyl-CoA.
-
Handling the Double Bond: The resulting cis-Δ²-enoyl-CoA is not a substrate for the next enzyme in the standard beta-oxidation spiral. An isomerase, enoyl-CoA isomerase, would convert the cis-Δ² double bond to a trans-Δ² double bond.
-
Completion of Beta-Oxidation: The trans-Δ²-enoyl-CoA can then re-enter the beta-oxidation pathway, undergoing the remaining cycle to yield a final two molecules of acetyl-CoA.
Figure 1. Inferred metabolic pathway for the beta-oxidation of 8-Nonenoic acid.
This compound: A Potential Inhibitor of Fatty Acid Metabolism
The metabolism of acetylenic fatty acids is less straightforward. The triple bond introduces a chemical reactivity that can lead to the inactivation of enzymes involved in fatty acid metabolism. It has been documented that some acetylenic fatty acids act as mechanism-based inhibitors of enzymes such as fatty acid desaturases and cyclooxygenases.
While the precise metabolic fate of this compound has not been extensively studied, it is plausible that it could interfere with fatty acid metabolism in one of two ways:
-
Inhibition of Fatty Acid Synthesis: There is evidence to suggest that this compound exhibits antibacterial properties by inhibiting fatty acid synthesis. This suggests that it may interact with and inhibit key enzymes in this pathway, such as acetyl-CoA carboxylase (ACC) or fatty acid synthase (FAS).
-
Inhibition of Beta-Oxidation: The triple bond of this compound could potentially lead to the formation of a reactive intermediate during beta-oxidation that covalently binds to and inactivates one of the enzymes in the pathway. This would halt the breakdown of not only this compound itself but also other fatty acids.
Figure 2. Potential inhibitory actions of this compound on fatty acid metabolism.
Comparative Summary
| Feature | This compound | 8-Nonenoic Acid |
| Unsaturation | Triple bond (Alkyne) | Double bond (Alkene) |
| Predicted Metabolic Fate | Potential inhibitor of fatty acid synthesis and/or beta-oxidation. | Substrate for mitochondrial beta-oxidation. |
| Key Metabolic Enzymes | May inhibit Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), or enzymes of the beta-oxidation pathway. | Utilizes enzymes of the beta-oxidation pathway, including Enoyl-CoA Isomerase. |
| Metabolic Outcome | Potential disruption of lipid homeostasis. | Energy production (Acetyl-CoA, NADH, FADH2). |
Experimental Protocols
As there are no direct comparative studies, detailed experimental protocols for a head-to-head comparison are not available. However, researchers wishing to investigate the comparative metabolism of these two fatty acids could employ the following methodologies:
In Vitro Enzyme Assays:
-
Objective: To determine if this compound inhibits key enzymes of fatty acid metabolism.
-
Protocol:
-
Purify or obtain commercially available enzymes such as Acetyl-CoA Carboxylase, Fatty Acid Synthase, and key enzymes of the beta-oxidation pathway (e.g., Acyl-CoA Dehydrogenase).
-
Incubate the enzyme with its substrate in the presence and absence of this compound or 8-Nonenoic acid over a range of concentrations.
-
Measure enzyme activity using a suitable assay (e.g., spectrophotometric, fluorometric, or radioisotopic).
-
Determine the IC50 value for this compound if inhibition is observed. 8-Nonenoic acid would serve as a negative control for inhibition.
-
Cell-Based Metabolic Labeling Studies:
-
Objective: To trace the metabolic fate of this compound and 8-Nonenoic acid in cultured cells.
-
Protocol:
-
Synthesize radiolabeled or stable isotope-labeled versions of this compound and 8-Nonenoic acid (e.g., ¹⁴C or ¹³C labeled).
-
Incubate cultured cells (e.g., hepatocytes, adipocytes) with the labeled fatty acids for various time points.
-
Harvest the cells and perform lipid extraction.
-
Analyze the distribution of the label into different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Measure the production of labeled metabolic end-products such as CO₂ (from beta-oxidation) to assess the extent of catabolism.
-
Conclusion
The structural dissimilarity between this compound and 8-Nonenoic acid strongly suggests divergent roles in metabolic pathways. 8-Nonenoic acid is likely to be a substrate for energy production through beta-oxidation, a common fate for dietary monounsaturated fatty acids. In contrast, the acetylenic bond in this compound may confer inhibitory properties, potentially disrupting fatty acid synthesis or breakdown. Further experimental investigation is necessary to elucidate the precise metabolic fates and biological activities of these two fatty acids. The experimental approaches outlined above provide a framework for future studies in this area.
References
Safety Operating Guide
Proper Disposal of 8-Nonynoic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 8-Nonynoic acid, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a comprehensive, step-by-step approach to its safe disposal, in line with established safety standards and regulatory requirements.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash[2].
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal
| Parameter | Guideline | Citation |
| Maximum Accumulation of Hazardous Waste | 55 gallons | [2] |
| Maximum Accumulation of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Storage Time Limit for Partially Filled Containers | Up to 12 months | [2] |
| pH Range for Drain Disposal (Not applicable to this compound) | 5.5 - 10.5 |
Detailed Disposal Protocol
The proper disposal of this compound waste involves a systematic procedure to ensure safety and compliance.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other incompatible waste streams.
-
Collect this compound waste in a dedicated, properly labeled container.
-
Keep it separate from aqueous solutions, acids, bases, and oxidizing agents.
Step 2: Container Selection and Labeling
The choice of container is crucial for safe storage and disposal.
-
Use a chemically compatible container , preferably the original container if it is in good condition.
-
The container must be leak-proof and have a securely fitting cap .
-
Label the container clearly with the words "Hazardous Waste " and "This compound ". The label should also include the date when the first waste was added.
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation.
-
Store the waste container in a designated and properly marked satellite accumulation area .
-
The storage area should be secure, well-ventilated, and equipped with spill response materials.
-
Keep the container closed at all times, except when adding waste.
Step 4: Arranging for Disposal
Once the waste container is full or the project is complete, arrange for its proper disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with accurate information about the waste, including its composition and volume.
-
Do not attempt to transport the waste off-site yourself. Only licensed hazardous waste transporters are permitted to do so.
Step 5: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 8-Nonynoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 8-Nonynoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Material/Standard and Best Practices |
| Eyes/Face | Chemical safety goggles and/or a face shield | Goggles should be splash-proof. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[2][3][4]. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated[2]. |
| Body | Laboratory coat | A standard lab coat is required. For handling larger quantities, an impervious apron should be worn over the lab coat. |
| Respiratory | Use in a well-ventilated area or fume hood | All handling of this compound that may generate dust or aerosols should be performed in a certified chemical fume hood to minimize inhalation. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Work Area Preparation: Ensure the designated workspace, preferably within a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Assemble Materials: Gather all necessary equipment and reagents before starting the procedure.
2. Weighing and Transferring:
-
Perform in a Fume Hood: Conduct all weighing and transferring of solid this compound within a certified chemical fume hood to control exposure to dust and vapors.
-
Avoid Dust Generation: Handle the compound carefully to minimize the creation of dust. Use a spatula for transferring the solid.
-
Container Handling: Keep the container of this compound tightly sealed when not in use.
3. Dissolving and Experimental Use:
-
Solvent Addition: When dissolving, add the solvent to the this compound slowly.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents.
-
Maintain Awareness: Do not leave the experimental setup unattended.
4. Post-Handling and Cleanup:
-
Decontaminate Work Surfaces: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.
-
Proper PPE Removal: Remove and dispose of contaminated PPE in designated waste containers.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Dedicated Waste Container: Collect all waste materials containing this compound, including the chemical itself, contaminated absorbents, and disposable PPE, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams to prevent potentially dangerous chemical reactions.
2. Spill Management:
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Clean the spill area with soap and water.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department. Do not attempt to clean up large spills without proper training and equipment.
3. Final Disposal:
-
Hazardous Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Packaging: Dispose of the original container as unused product in the hazardous waste stream.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
